4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-chloro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQOXEAGRQNWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661225 | |
| Record name | {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-74-0 | |
| Record name | B-[4-Chloro-3-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS No. 871332-74-0) is a valuable bifunctional building block in modern medicinal chemistry. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures that form the core of many pharmaceutical agents. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this key intermediate. We will dissect a robust and scalable synthetic strategy, beginning from commercially available precursors. The narrative emphasizes the chemical rationale behind procedural choices, providing detailed, step-by-step protocols and addressing critical process parameters to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
The target molecule, this compound, possesses three key features on a phenyl ring: a chloro substituent, an N-isopropyl amide, and a boronic acid. The boronic acid moiety is the reactive handle for Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that has revolutionized C-C bond formation.[1][2] The strategic placement of the chloro and amide groups allows for fine-tuning of the electronic and steric properties of resulting coupled products, making this reagent highly sought after in drug discovery programs.
Our synthetic strategy is predicated on a retrosynthetic analysis that prioritizes the use of stable, readily available starting materials and employs high-yielding, functional-group-tolerant reactions. The proposed pathway involves two primary transformations:
-
Amide Bond Formation: The synthesis of a key halo-aromatic intermediate.
-
Miyaura Borylation: The palladium-catalyzed introduction of the boronate ester functionality, which serves as a stable precursor to the final boronic acid.
Synthesis Pathway and Experimental Protocols
The selected forward synthesis begins with the preparation of the key amide intermediate, followed by a robust palladium-catalyzed borylation.
Step 1: Synthesis of 5-Bromo-2-chloro-N-isopropylbenzamide (Intermediate I)
The initial step involves the formation of an amide bond between 2-chloro-5-bromobenzoic acid and isopropylamine. While the target intermediate, 5-Bromo-2-chloro-N-isopropylbenzamide (CAS 849898-48-2), is commercially available, its synthesis is straightforward and instructive.[3] The direct reaction is unfavorable; therefore, the carboxylic acid must be activated. The most common laboratory method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.
Experimental Protocol: Acyl Chloride Method
-
Activation: To a solution of 2-chloro-5-bromobenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 10 mmol). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) at 0 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction is complete when gas evolution (HCl, CO, CO₂) ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude acyl chloride.
-
Amine Coupling: Dissolve the crude 2-chloro-5-bromo-benzoyl chloride in fresh DCM (0.2 M) and cool to 0 °C. In a separate flask, prepare a solution of isopropylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in DCM.
-
Addition: Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Completion & Work-up: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS. Upon completion, dilute with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 2-Chloro-5-bromobenzoic acid | 235.45 | 1.0 | 2.35 g |
| Oxalyl Chloride | 126.93 | 1.5 | 1.90 g (1.3 mL) |
| Isopropylamine | 59.11 | 1.5 | 0.89 g (1.3 mL) |
| Triethylamine | 101.19 | 1.5 | 1.52 g (2.1 mL) |
| Dichloromethane (DCM) | - | - | ~100 mL |
Step 2: Miyaura Borylation for Synthesis of the Boronate Pinacol Ester (Intermediate II)
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boronate ester onto an aryl halide.[4] This reaction is exceptionally reliable and tolerates a wide variety of functional groups, making it ideal for this synthesis. We use bis(pinacolato)diboron (B₂pin₂) as the boron source, which generates a stable, easily purified pinacol ester intermediate.
Causality Behind Reagent Choices:
-
Catalyst: A palladium(0) species is required. We use a stable Pd(II) precatalyst like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), which is reduced in situ to the active Pd(0) catalyst.
-
Base: A weak base is necessary to facilitate the catalytic cycle, specifically the transmetalation step. Potassium acetate (KOAc) is the standard and most effective choice for this transformation.[4]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are required to solubilize the reagents and facilitate the reaction at elevated temperatures.
Experimental Protocol: Miyaura Borylation
-
Setup: To an oven-dried flask, add 5-bromo-2-chloro-N-isopropylbenzamide (Intermediate I, 1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.03 eq), followed by anhydrous 1,4-dioxane (approx. 0.15 M).
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate or another suitable solvent and filter through a pad of Celite® to remove palladium residues and salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure boronate pinacol ester.
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 5 mmol scale) |
| Intermediate I | 276.56 | 1.0 | 1.38 g |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.2 | 1.52 g |
| Potassium Acetate (KOAc) | 98.14 | 3.0 | 1.47 g |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 122 mg |
| 1,4-Dioxane (anhydrous) | - | - | ~35 mL |
Step 3: Hydrolysis to this compound
Pinacol esters are generally stable but can be hydrolyzed to the corresponding boronic acid for subsequent reactions or for final product characterization.[1] This step must be handled carefully, as boronic acids can be prone to dehydration to form cyclic boroxine anhydrides. A common and mild method involves transesterification followed by acidic hydrolysis.[5][6]
Experimental Protocol: Two-Step Hydrolysis
-
Transesterification: Dissolve the boronate pinacol ester (Intermediate II, 1.0 eq) in diethyl ether. Add diethanolamine (1.1 eq) and stir at room temperature for 30-60 minutes. A precipitate of the diethanolamine adduct should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold ether.
-
Hydrolysis: Suspend the collected solid in a biphasic mixture of ether and 1 M HCl (aq). Stir vigorously for 20-30 minutes.
-
Work-up: Separate the layers. Extract the aqueous layer with ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Final Product: Concentrate the solution under reduced pressure to yield the final product, this compound, typically as a white solid. It is advisable to store the product under dry conditions.
Characterization and Quality Control
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): LC-MS or HRMS to confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Note that some boronate esters can hydrolyze on-column depending on the stationary phase and mobile phase conditions.[7]
Safety and Handling
-
Reagents: Handle oxalyl chloride, thionyl chloride, and organoamines in a well-ventilated fume hood. These reagents are corrosive and toxic.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents are required for the borylation step. Ensure proper techniques are used to handle and dispense these reagents to avoid introducing moisture, which can quench the reaction.
-
Inert Atmosphere: The Miyaura borylation is sensitive to oxygen, and maintaining an inert atmosphere is critical for catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novachem | 5-Bromo-2-chloro-N-isopropylbenzamide F236040-25G 849898-48-2 Fluorochem Ltd [novachem.com.au]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide to 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Substituted Phenylboronic Acids
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a specialized arylboronic acid that has garnered interest within the realms of medicinal chemistry and drug discovery. Its unique structural features—a chloro substituent, an isopropylcarbamoyl group, and a boronic acid moiety—position it as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Boronic acids, in general, are recognized for their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their ability to form reversible covalent bonds with biological targets, making them attractive pharmacophores. This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and potential applications of this compound, offering a critical resource for researchers engaged in the development of novel therapeutics.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively published, we can compile its known identifiers and leverage computational tools to predict key parameters.
| Property | Value | Source |
| CAS Number | 871332-74-0 | [1][2] |
| Molecular Formula | C10H13BClNO3 | [2][3] |
| Molecular Weight | 241.48 g/mol | Calculated |
| Purity | Typically ≥97% | [4] |
| Predicted pKa | 7.52 ± 0.10 (for the similar N-methyl analog) | [5] |
| Predicted Density | 1.37 g/cm³ (for the similar N-methyl analog) | [5] |
| Predicted Refractive Index | 1.57 (for the similar N-methyl analog) | [5] |
| Storage | Sealed refrigeration is recommended. | [3] |
Note: Some values are predicted based on a structurally similar compound, 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, and should be used as an estimation pending experimental verification.
Synthesis and Structural Elucidation
The synthesis of this compound typically involves a multi-step process. A common synthetic route would be the borylation of a corresponding aryl halide precursor. The structural integrity and purity of the final compound are paramount and are confirmed through a suite of analytical techniques.
General Synthetic Approach
A plausible synthetic pathway for this compound is outlined below. This represents a generalized scheme, and specific reaction conditions may vary.
Caption: Generalized synthetic workflow for phenylboronic acids.
Experimental Protocols for Characterization
To ensure the identity, purity, and stability of this compound, a series of analytical methods are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of the compound.
Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, the isopropyl methine and methyl protons, and the amide N-H proton.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Key signals will correspond to the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl group.
-
Data Processing and Interpretation: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Step-by-Step Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer. A C18 column is commonly used for reversed-phase separation.
-
Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in either positive or negative ion mode to generate ions.
-
Data Analysis: Analyze the resulting mass spectrum to confirm the molecular ion peak corresponding to the calculated molecular weight of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound.
Step-by-Step Protocol for HPLC Purity Analysis:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Column Selection: A reversed-phase column (e.g., C18) is typically suitable for the separation of arylboronic acids.
-
Instrument Setup: Set the flow rate and column temperature.
-
Sample Injection: Inject a known concentration of the compound.
-
Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance.
-
Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
Applications in Drug Discovery and Development
Substituted phenylboronic acids are of significant interest in drug discovery, primarily due to their ability to act as enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine, threonine, or cysteine residues in the active site of various enzymes.
Potential as Enzyme Inhibitors
The structural motifs present in this compound suggest its potential as an inhibitor for various classes of enzymes, including proteases and kinases. The chloro and isopropylcarbamoyl substituents can be tailored to enhance binding affinity and selectivity for a specific target.
Caption: Interaction of a boronic acid inhibitor with a target enzyme.
Role in Medicinal Chemistry Programs
This compound can serve as a key intermediate in the synthesis of more complex drug candidates. The boronic acid group is a versatile handle for Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR).
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of functional groups makes it an attractive candidate for the development of novel enzyme inhibitors and a versatile building block for organic synthesis. This technical guide provides a foundational understanding of its physicochemical properties, analytical characterization, and potential applications, serving as a valuable resource for scientists and researchers in the pharmaceutical industry. Further experimental validation of its predicted properties and exploration of its biological activities are warranted to fully unlock its therapeutic potential.
References
- 1. This compound | 871332-74-0 [chemicalbook.com]
- 2. This compound, CasNo.871332-74-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. (4-Chloro-3-(isopropylcarbamoyl)phenyl)boronic acid, CasNo.871332-74-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. This compound(871332-74-0 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]
- 5. lookchem.com [lookchem.com]
An In-Depth Technical Guide to 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid, with the CAS Registry Number 871332-74-0, is a specialized boric acid derivative of significant interest in modern organic synthesis. Its unique substitution pattern—featuring a chloro group and an isopropylcarbamoyl moiety—makes it a valuable building block, particularly in the realm of pharmaceutical and agrochemical research. The presence of the boronic acid functional group primarily destines this molecule for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.
This technical guide provides a comprehensive overview of the synthesis, core properties, and practical applications of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this reagent in their synthetic endeavors, with a focus on the causal relationships behind experimental choices and protocols that ensure scientific integrity.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 871332-74-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BClNO₃ | [2] |
| Molecular Weight | 241.48 g/mol | N/A |
| IUPAC Name | [4-chloro-3-(isopropylcarbamoyl)phenyl]boronic acid | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Purity | Typically ≥97% | [1] |
| Storage | Store in a cool, dry place, under an inert atmosphere | [2] |
Note: Some physical properties like melting point and spectral data are not consistently reported in publicly available literature and should be determined experimentally upon receipt of the material.
Synthesis of this compound
The synthesis of arylboronic acids such as this compound is most commonly achieved through a lithium-halogen exchange reaction followed by borylation. This method offers a reliable pathway to introduce the boronic acid moiety at a specific position on the aromatic ring.
Conceptual Workflow for Synthesis
The logical synthetic pathway involves the preparation of a key intermediate, N-isopropyl-2-chloro-5-bromobenzamide, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol: Synthesis
Part 1: Synthesis of N-isopropyl-2-chloro-5-bromobenzamide (Precursor)
-
Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the evolution of gas ceases and the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of isopropylamine (2.5 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-isopropyl-2-chloro-5-bromobenzamide.
Part 2: Synthesis of this compound
-
Lithium-Halogen Exchange: Dissolve N-isopropyl-2-chloro-5-bromobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. The lithium-halogen exchange is typically very fast at this temperature.[4]
-
Borylation: After stirring for a short period (e.g., 30 minutes) at -78 °C, add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of dilute aqueous hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and other functional materials.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of this compound with an aryl bromide.
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices
-
Choice of Catalyst: The selection of the palladium catalyst and its corresponding ligand is crucial for the success of the Suzuki-Miyaura reaction. Phosphine ligands, such as triphenylphosphine (in Pd(PPh₃)₄), are commonly used. The steric and electronic properties of the ligand can significantly influence the reaction rate and yield.
-
Role of the Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center. The choice of base can affect the reaction outcome, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system enhances the reaction rate.
-
Influence of Substituents: The chloro and isopropylcarbamoyl groups on the phenylboronic acid can influence its reactivity. The electron-withdrawing nature of these groups can affect the nucleophilicity of the arylboron species. The steric bulk of the isopropylcarbamoyl group may also play a role in the coupling efficiency with sterically hindered partners.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key building block for the construction of biaryl structures prevalent in many biologically active compounds. A thorough understanding of its properties, synthesis, and reaction conditions, as outlined in this guide, will enable researchers to effectively incorporate this compound into their synthetic strategies and advance their research in drug discovery and materials science.
References
- 1. This compound(871332-74-0 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]
- 2. This compound, CasNo.871332-74-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. This compound | 871332-74-0 [chemicalbook.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a substituted arylboronic acid of significant interest as a building block in medicinal chemistry and organic synthesis. The successful application of this intermediate, particularly in pharmaceutical development, is contingent upon a thorough understanding of its physicochemical properties. This guide provides an in-depth analysis of the aqueous solubility and chemical stability of this compound. We present detailed experimental protocols for thermodynamic solubility assessment using the shake-flask method and for evaluating chemical stability through forced degradation studies as outlined by the International Council for Harmonisation (ICH). Key degradation pathways, including oxidative deboronation and dehydration to form boroxines, are discussed. Furthermore, this document details the development of a stability-indicating HPLC method for the accurate quantification of the parent compound and its degradation products. The insights and methodologies contained herein are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle, formulate, and analyze this versatile chemical entity.
Introduction
Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their general stability, ease of handling, and functional group tolerance make them indispensable reagents for constructing complex organic molecules.[1][2] this compound (Figure 1) is a bespoke building block incorporating several key structural features: a boronic acid moiety for coupling reactions, a chloro substituent, and an isopropylcarbamoyl group, which can modulate properties like lipophilicity and hydrogen bonding potential.
Understanding the solubility and stability of such an active pharmaceutical ingredient (API) precursor is a critical early-stage activity in drug development.[3] Poor solubility can hinder biological assays and complicate formulation, while chemical instability can lead to loss of potency and the formation of potentially toxic impurities.[3] This guide provides a comprehensive framework for characterizing these two critical attributes for this compound, grounded in established scientific principles and regulatory expectations.[4]
Figure 1: Chemical Structure
Solubility Profiling
The solubility of an API directly impacts its absorption and bioavailability. For boronic acids, solubility is often pH-dependent due to the Lewis acidic nature of the boron atom, which can accept a hydroxide ion to form a more soluble boronate species.[1]
Theoretical Considerations
Phenylboronic acid itself has a pKa of approximately 8.8.[1] The substituents on the phenyl ring of this compound will influence its acidity and, consequently, its pH-solubility profile. The electron-withdrawing nature of the chloro and carbamoyl groups is expected to lower the pKa relative to unsubstituted phenylboronic acid, increasing its solubility in neutral to basic media. In organic solvents, solubility is governed by the principle of "like dissolves like"; polar organic solvents are generally good solvents for polar boronic acids.[5][6]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8][9] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[9]
Objective: To determine the solubility of this compound in various pharmaceutically relevant aqueous and organic media.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 9.0 borate buffer, Methanol, Acetonitrile, Ethanol). Ensure enough solid is added so that undissolved material remains visible.[7]
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. For accurate separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 3.3.
-
Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve.
Data Presentation: Expected Solubility Profile
The quantitative data should be summarized in a table for clarity and ease of comparison.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.01 M HCl | 2.0 | 25 | Data | Data |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data | Data |
| Borate Buffer | 9.0 | 25 | Data | Data |
| Methanol | N/A | 25 | Data | Data |
| Acetonitrile | N/A | 25 | Data | Data |
| Ethanol | N/A | 25 | Data | Data |
Stability Assessment
Evaluating the intrinsic stability of a molecule is mandated by regulatory bodies like the ICH to understand how its quality may change over time under various environmental factors.[4][12] Forced degradation (stress testing) is employed to accelerate this process, identify likely degradation products, and establish degradation pathways.[3][13][14]
Theoretical Considerations: Common Degradation Pathways
Arylboronic acids are susceptible to several key degradation pathways:
-
Oxidative Deboronation: This is a major degradation route, especially in the presence of reactive oxygen species, leading to the formation of the corresponding phenol (4-Chloro-3-(isopropylcarbamoyl)phenol).[15][16][17][18] This process can be metabolically relevant and is a critical stability concern.[15]
-
Dehydration (Boroxine Formation): Boronic acids can reversibly dehydrate, particularly upon heating or in non-aqueous environments, to form a cyclic trimeric anhydride known as a boroxine.[1][19] While this is often reversible in the presence of water, it represents a change in the chemical form of the substance.
-
Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, typically catalyzed by acid or base, yielding 2-chloro-N-isopropylbenzamide.[20]
Experimental Protocol: Forced Degradation Studies
Objective: To identify the degradation pathways and products of this compound under various stress conditions, as recommended by ICH guideline Q1A(R2).[4][21][22]
Methodology: A stock solution of the compound (e.g., 1 mg/mL in acetonitrile or water) is prepared and subjected to the following conditions. A control sample, protected from stress, is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.[14]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.[14]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[18]
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines.
At the end of the incubation period, samples are neutralized if necessary, diluted to a suitable concentration, and analyzed by the stability-indicating HPLC method.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[23] It must be able to separate the intact drug from its degradation products.[13]
Objective: To develop a reverse-phase HPLC method capable of resolving this compound from its potential process impurities and degradation products.
Protocol:
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: A C18 stationary phase (e.g., Waters XSelect HSS T3, 150 mm x 4.6 mm, 3.5 µm) is a robust starting point.[2] Using columns with low silanol activity can minimize on-column hydrolysis.[24][25]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure sharp peak shapes for the boronic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance, determined by PDA analysis (e.g., ~245 nm).
-
Validation: The method's specificity must be demonstrated by showing that the peak for the parent compound is pure in stressed samples (e.g., using PDA peak purity analysis).
Data Presentation: Summary of Forced Degradation
Results should be tabulated to show the percentage of the parent compound remaining and the formation of major degradation products.
| Stress Condition | % Parent Remaining | Relative Retention Time (RRT) of Major Degradant(s) | Proposed Identity |
| Control | 100 | N/A | N/A |
| 0.1 M HCl, 60°C | Data | Data | Protodeboronation Product |
| 0.1 M NaOH, RT | Data | Data | Protodeboronation Product |
| 3% H₂O₂, RT | Data | Data | Phenol Derivative |
| Heat (Solid, 70°C) | Data | Data | Boroxine |
| Photolytic | Data | Data | Varies |
Conclusion and Recommendations
This technical guide outlines a systematic approach to characterizing the solubility and stability of this compound. The experimental protocols provided for solubility determination and forced degradation studies are based on industry-standard practices and regulatory guidelines. The primary degradation pathways for this class of compound are oxidative deboronation and dehydration, which must be carefully monitored. The stability-indicating HPLC method is a crucial tool for ensuring the quality and purity of the material throughout its lifecycle.
For drug development professionals, it is recommended to:
-
Perform solubility studies across a physiologically relevant pH range to predict in vivo behavior.
-
Incorporate antioxidants in formulations to mitigate the risk of oxidative deboronation.[15][16]
-
Control moisture content during storage and handling of the solid material to prevent boroxine formation.
-
Utilize the described stability-indicating method for routine quality control and long-term stability studies under ICH-prescribed conditions.[4][26]
By applying these principles, researchers can build a robust data package to support the seamless progression of this compound from a laboratory reagent to a valuable component in advanced pharmaceutical intermediates.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. acdlabs.com [acdlabs.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. enamine.net [enamine.net]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 16. pnas.org [pnas.org]
- 17. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 20. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 21. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 22. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 23. benchchem.com [benchchem.com]
- 24. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
Introduction
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a bespoke chemical entity with significant potential in the realms of medicinal chemistry and materials science. As a trifunctional molecule, it incorporates a boronic acid moiety, a halogenated aromatic ring, and an amide functional group. This unique combination of features makes it an attractive building block for covalent inhibitors in drug discovery, a key component in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, and a potential candidate for applications in sensor technology.
The precise structural elucidation and confirmation of purity of this compound are paramount for its effective application. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring high-quality data and offers insights into the interpretation of the resulting spectra. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and similar molecules.
Molecular Structure and Predicted Spectroscopic Data
The molecular structure of this compound is presented below, with atoms numbered for the purpose of NMR spectral prediction.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Aromatic-H | 8.0 - 8.2 | d | 1H | ~2 |
| Aromatic-H | 7.8 - 8.0 | dd | 1H | ~8, ~2 |
| Aromatic-H | 7.5 - 7.7 | d | 1H | ~8 |
| B(OH)₂ | 8.0 - 8.5 | br s | 2H | - |
| NH | 8.2 - 8.6 | d | 1H | ~8 |
| CH (isopropyl) | 4.0 - 4.2 | m | 1H | ~7 |
| CH₃ (isopropyl) | 1.1 - 1.3 | d | 6H | ~7 |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (amide) | 165 - 168 |
| Aromatic C-Cl | 135 - 138 |
| Aromatic C-B | 130 - 135 (broad) |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C=O | 138 - 142 |
| CH (isopropyl) | 41 - 43 |
| CH₃ (isopropyl) | 22 - 24 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | O-H (boronic acid) | Stretching |
| 3300 - 3100 | N-H (amide) | Stretching |
| 1680 - 1640 | C=O (amide) | Stretching |
| 1600 - 1450 | C=C (aromatic) | Stretching |
| 1400 - 1300 | B-O | Stretching |
| 1100 - 1000 | C-N | Stretching |
| 800 - 700 | C-Cl | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 258.07 | For C₁₀H₁₄BClNO₃⁺ |
| [M-H]⁻ | 256.05 | For C₁₀H₁₂BClNO₃⁻ |
| [M+Na]⁺ | 280.05 | For C₁₀H₁₃BClNO₃Na⁺ |
Experimental Protocols
The following protocols are designed to acquire high-quality spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the polar compound and allow for the observation of exchangeable protons (OH and NH).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy
-
Sample Preparation:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
-
Perform an ATR correction if necessary.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Instrument Parameters (ESI-TOF or ESI-Orbitrap):
-
Use Electrospray Ionization (ESI) as the ionization source.
-
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Set the mass range to scan from m/z 100 to 500.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal of the target ion.
-
For HRMS, ensure the instrument is properly calibrated to achieve a mass accuracy of <5 ppm.
-
-
Data Processing:
-
Identify the molecular ion peaks in the positive and negative ion mode spectra.
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
-
Caption: Workflow for Mass Spectrometry data acquisition and processing.
Data Interpretation
A successful characterization of this compound will show a convergence of data from all three spectroscopic techniques.
-
NMR: The ¹H NMR spectrum should show the expected number of signals with the predicted multiplicities and integrations. The presence of the three distinct aromatic protons, the amide NH, and the isopropyl group signals will be key indicators of the correct structure. The ¹³C NMR will confirm the number of unique carbon environments.
-
IR: The IR spectrum should clearly show the characteristic absorption bands for the O-H of the boronic acid, the N-H and C=O of the amide, and the aromatic C=C bonds. The absence of unexpected peaks will be an indication of purity.
-
MS: The high-resolution mass spectrum should provide an accurate mass measurement that corresponds to the calculated molecular formula of C₁₀H₁₃BClNO₃, providing a high degree of confidence in the elemental composition of the synthesized compound.
Conclusion
The spectroscopic characterization of this compound is a critical step in ensuring its identity, purity, and suitability for downstream applications. By following the detailed protocols and using the predicted spectral data as a guide, researchers can confidently elucidate and confirm the structure of this versatile molecule. The convergence of data from NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this and other novel chemical entities.
A Technical Guide to the Research Applications of Substituted Phenylboronic Acids
Introduction
Phenylboronic acids (PBAs) and their derivatives represent a versatile and powerful class of compounds that have found widespread applications across synthetic chemistry, materials science, and biology.[1] Their unique electronic properties and, most notably, their ability to form reversible covalent bonds with 1,2- and 1,3-diols, underpin their utility in a vast array of sophisticated molecular tools and technologies.[2][3] This guide provides an in-depth exploration of the core research applications of substituted phenylboronic acids, offering both mechanistic insights and practical, field-proven experimental protocols for researchers, scientists, and drug development professionals.
The strategic placement of substituents on the phenyl ring is a cornerstone of tuning the reactivity and selectivity of the boronic acid moiety. Electron-withdrawing or -donating groups can significantly alter the Lewis acidity of the boron atom, thereby influencing the pKa of the boronic acid and its affinity for diols.[4][5] This tunability is a key theme that will be explored throughout this guide, as it allows for the rational design of substituted phenylboronic acids for specific applications.
I. The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[6][7] Substituted phenylboronic acids are key coupling partners in this reaction, offering stability, low toxicity, and a broad functional group tolerance.[6][8]
The Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura reaction is highly dependent on several factors, including the choice of catalyst, base, solvent, and the nature of the substituents on the phenylboronic acid. The currently accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The choice of base is critical for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8] The nature of the substituent on the phenylboronic acid directly impacts its transmetalation efficiency. Electron-donating groups can increase the electron density on the boron atom, but may slow down the formation of the boronate. Conversely, electron-withdrawing groups can facilitate boronate formation but may decrease the nucleophilicity of the aryl group.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Substituted Phenylboronic Acid with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Substituted phenylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)
-
Base (e.g., K₂CO₃ or CsF)
-
Solvent (e.g., DMF, THF, or toluene/water mixture)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).
-
Add the solvent (5-10 mL).
-
If using a conventional heating setup, equip the flask with a reflux condenser and flush the system with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (1-24 hours), monitoring the reaction progress by TLC or GC-MS.[9]
-
If using a microwave reactor, seal the reaction vessel and heat to the specified temperature and time (e.g., 150 °C for 20 minutes).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (the base) is present, filter the reaction mixture through a pad of Celite.[10]
-
If a biphasic solvent system was used, separate the organic layer.[10]
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.[9]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Substituted Phenylboronic Acids as Chemical Sensors
The ability of phenylboronic acids to reversibly bind with diols makes them excellent candidates for the development of chemical sensors, particularly for biologically relevant molecules like carbohydrates.[11] The binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response.
The Principle of Boronic Acid-Based Sensing
The sensing mechanism relies on the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester formed upon binding with a diol. This equilibrium is pH-dependent. The pKa of the boronic acid is a critical parameter, as the tetrahedral boronate, which is more stable in its complex with diols, is favored at pH values near or above the pKa.[4]
Substituents on the phenyl ring play a crucial role in modulating the pKa of the boronic acid. Electron-withdrawing groups lower the pKa, making the boronic acid more acidic and enhancing its ability to bind diols at physiological pH.[4][5] This principle is widely exploited in the design of glucose sensors for diabetes management.[11][12]
Quantitative Data: Influence of Substituents on Phenylboronic Acid pKa
| Substituent (Position) | pKa | Reference |
| H | 8.8 | [4] |
| 4-OCH₃ | 9.3 | [5] |
| 4-CH₃ | 9.2 | [5] |
| 4-F | 8.7 | [5] |
| 4-Cl | 8.6 | [5] |
| 3-NO₂ | 7.8 | [5] |
| 4-NO₂ | 7.1 | [4] |
| 4-SO₂NH₂ | 7.4 | [4] |
| 4-SO₂R | 7.1 | [4] |
Experimental Protocol: Preparation of a Phenylboronic Acid-Based Fluorescent Glucose Sensor
This protocol describes the synthesis of a simple fluorescent sensor for glucose.
Materials:
-
3-Aminophenylboronic acid
-
A fluorescent dye with a reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate)
-
Organic solvent (e.g., DMF or DMSO)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Buffer solutions of varying pH
-
Glucose solutions of varying concentrations
-
Fluorometer
Procedure:
-
Synthesis of the Sensor Molecule: a. Dissolve 3-aminophenylboronic acid (1.0 eq) in the organic solvent. b. Add the base (1.1-1.5 eq). c. Add the reactive fluorescent dye (1.0 eq) portion-wise while stirring. d. Stir the reaction mixture at room temperature overnight, protected from light. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, purify the product by column chromatography or preparative HPLC.
-
Characterization of the Sensor: a. Dissolve the purified sensor molecule in a suitable buffer (e.g., PBS at pH 7.4). b. Record the fluorescence emission spectrum of the sensor in the absence of glucose. c. Titrate the sensor solution with increasing concentrations of glucose and record the fluorescence spectrum after each addition. d. Plot the change in fluorescence intensity against the glucose concentration to generate a calibration curve. e. Repeat the titration at different pH values to determine the optimal pH for sensing.
Visualization of the Sensing Mechanism
Caption: Mechanism of a fluorescent boronic acid sensor for glucose.
III. Bioconjugation and Drug Delivery Applications
The reversible covalent interaction of substituted phenylboronic acids with diols has been harnessed for a variety of biomedical applications, including bioconjugation and the development of stimuli-responsive drug delivery systems.[13][14]
Bioconjugation Strategies
Substituted phenylboronic acids can be used to label and immobilize biomolecules such as proteins and carbohydrates.[15] This can be achieved by conjugating a phenylboronic acid moiety to a protein of interest, which can then bind to glycosylated surfaces or other diol-containing molecules.[16] The pH-dependent nature of this interaction allows for controlled binding and release.
Experimental Protocol: Protein-Phenylboronic Acid Conjugation
This protocol describes the conjugation of a phenylboronic acid to a protein using carbodiimide chemistry.[16]
Materials:
-
Protein (e.g., Bovine Serum Albumin, BSA)
-
3-Aminophenylboronic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the protein (e.g., 10 mg/mL) in the reaction buffer.
-
Dissolve 3-aminophenylboronic acid (a molar excess, e.g., 10-50 fold) in the same buffer.
-
Add the 3-aminophenylboronic acid solution to the protein solution and mix gently.
-
Add EDC (and NHS, if used) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
Purify the protein-PBA conjugate from unreacted reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterize the conjugate using techniques such as SDS-PAGE and MALDI-TOF mass spectrometry to confirm the modification.
Phenylboronic Acid-Based Drug Delivery Systems
Substituted phenylboronic acids are integral components of "smart" drug delivery systems that can release their therapeutic payload in response to specific stimuli, such as changes in pH or glucose concentration.[10][13] For example, nanoparticles functionalized with phenylboronic acids can be designed to release insulin in the presence of high glucose levels.[13][17] The phenylboronic acid moieties on the nanoparticle surface bind to glucose, leading to a change in the nanoparticle's structure and the release of the encapsulated insulin.
Visualization of a Glucose-Responsive Drug Delivery System
Caption: Glucose-responsive drug delivery using phenylboronic acid-functionalized nanoparticles.
IV. Applications in Materials Science
The dynamic and reversible nature of the boronate ester bond has made substituted phenylboronic acids valuable building blocks for the creation of advanced materials with unique properties, such as self-healing polymers and functionalized surfaces.[13]
Self-Healing Materials
Polymers incorporating phenylboronic acid moieties can exhibit self-healing properties. When the material is damaged, the boronate ester bonds can break and reform, allowing the material to repair itself. This process is often triggered by changes in pH or the presence of diols.
Functionalized Surfaces and Polymers
Phenylboronic acids can be used to functionalize surfaces and polymers for a variety of applications, including affinity chromatography and the creation of stimuli-responsive materials.[18] For example, silica or polymer beads functionalized with substituted phenylboronic acids can be used to selectively capture and purify glycoproteins.
Experimental Protocol: Synthesis of a Phenylboronic Acid-Containing Polymer
This protocol outlines the synthesis of a polymer with pendant phenylboronic acid groups via RAFT polymerization.[14]
Materials:
-
3-((Acrylamido)methyl)phenylboronic acid (monomer)
-
Chain transfer agent (CTA) for RAFT polymerization
-
Initiator (e.g., AIBN)
-
Solvent (e.g., DMSO/water mixture)
-
Nitrogen source for deoxygenation
Procedure:
-
Synthesize the 3-((acrylamido)methyl)phenylboronic acid monomer according to literature procedures.[14]
-
In a reaction vessel, dissolve the monomer, CTA, and initiator in the solvent.
-
Deoxygenate the reaction mixture by bubbling with nitrogen for at least 30 minutes.
-
Heat the reaction to the desired temperature (e.g., 70 °C) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., diethyl ether), and wash the precipitate to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum.
-
Characterize the polymer by GPC (to determine molecular weight and dispersity) and NMR (to confirm the incorporation of the boronic acid monomer).
V. Conclusion
Substituted phenylboronic acids are a remarkably versatile class of molecules with a continuously expanding range of applications. Their unique chemistry, particularly the tunable and reversible interaction with diols, has established them as indispensable tools in organic synthesis, diagnostics, drug delivery, and materials science. The ability to finely tune their properties through the judicious choice of substituents on the phenyl ring ensures that they will remain at the forefront of innovation in these fields. This guide has provided a comprehensive overview of their core applications, supported by detailed protocols and mechanistic insights, to empower researchers to harness the full potential of these remarkable compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preprint: Phenyl boronic acid complexes of diols and hydroxyacids. [dspace.library.uvic.ca]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations - American Chemical Society [acs.digitellinc.com]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to 4-Chloro-3-(isopropylcarbamoyl)phenylboronic Acid: A Cornerstone Building Block for Advanced Pharmaceutical Intermediates
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid. This versatile building block is a critical component in the synthesis of complex organic molecules, most notably as a key intermediate in the preparation of the MEK inhibitor, Trametinib. This guide provides a plausible and detailed synthetic pathway, step-by-step experimental protocols, an examination of its application in Suzuki-Miyaura cross-coupling reactions, and a discussion of the underlying mechanistic principles. By offering field-proven insights and a self-validating system of protocols, this document aims to empower scientists to effectively utilize this valuable reagent in their research and development endeavors.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Their stability, functional group tolerance, and the ease with which they can be handled make them indispensable tools for the construction of carbon-carbon bonds. Among the vast array of substituted phenylboronic acids, this compound has emerged as a particularly valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a chloro group, an isopropylcarbamoyl moiety, and the reactive boronic acid, provides a strategic scaffold for the synthesis of complex, biologically active molecules. The presence of these distinct functional groups allows for sequential and regioselective modifications, making it an ideal starting material for the construction of targeted therapeutics. A prime example of its significance is its role as a pivotal intermediate in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway often dysregulated in various cancers.[1] This guide will delve into the practical aspects of working with this important reagent, from its synthesis to its application in the construction of advanced pharmaceutical intermediates.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 871332-74-0 | [2] |
| Molecular Formula | C₁₀H₁₃BClNO₃ | [2] |
| Molecular Weight | 241.48 g/mol | [2] |
| Appearance | Off-white to white solid | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
A Plausible Multi-Step Synthesis Pathway
References
The Boronic Acid Revolution: A Technical Guide to Discovery, Synthesis, and Application in Modern Drug Development
Introduction: The Resurgence of a Unique Pharmacophore
For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often viewed with a degree of skepticism regarding their potential toxicity.[1][2][3] However, the landmark approval of bortezomib (Velcade®) by the US Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma marked a paradigm shift.[1][2][4][5] This event catalyzed a renaissance in the exploration of boronic acids and their derivatives, revealing their profound potential as versatile and potent therapeutic agents.[2][3][4] This guide provides an in-depth technical exploration of the discovery, history, and synthetic strategies for novel boronic acid derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
Boronic acids possess unique physicochemical and electronic properties that make them attractive pharmacophores.[1] Their ability to form reversible covalent bonds with biological nucleophiles, such as the serine and threonine residues in the active sites of enzymes, underpins their efficacy as potent inhibitors.[2][6] This guide will delve into the mechanistic intricacies of these interactions, the synthetic methodologies to access diverse boronic acid derivatives, and the clinical translation of these fascinating molecules.
A Historical Perspective: From Obscurity to Blockbuster Drugs
The journey of boronic acids in medicinal chemistry is a testament to scientific perseverance and the re-evaluation of long-held assumptions. First synthesized in 1860 by Edward Frankland, their application in drug design remained largely unexplored for over a century.[1] The initial apprehension surrounding boron's toxicity has been largely demystified, with the understanding that boron is naturally present in many foods and boric acid itself is used in various biological applications.[1]
The turning point was the discovery and development of bortezomib, a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 20S proteasome.[7][8] The success of bortezomib not only provided a new therapeutic option for multiple myeloma patients but also validated the proteasome as a druggable target and boronic acids as a viable class of inhibitors.[7][8]
Following in the footsteps of bortezomib, a new generation of boronic acid-based drugs has emerged, each with its unique profile and therapeutic application.
Key Milestones in Boronic Acid Drug Discovery:
| Drug | Year of First Approval (FDA) | Therapeutic Area | Mechanism of Action |
| Bortezomib (Velcade®) | 2003 | Multiple Myeloma, Mantle Cell Lymphoma | Reversible inhibitor of the 26S proteasome[7][9] |
| Tavaborole (Kerydin®) | 2014 | Onychomycosis (toenail fungal infection) | Inhibitor of fungal leucyl-tRNA synthetase (LeuRS)[10][11][12] |
| Ixazomib (Ninlaro®) | 2015 | Multiple Myeloma | Orally bioavailable, reversible proteasome inhibitor[5][13] |
| Vaborbactam (Vabomere®) | 2017 | Complicated Urinary Tract Infections | β-lactamase inhibitor[5] |
The Chemistry of Boronic Acids: Synthesis of Novel Derivatives
The versatility of boronic acids as synthetic intermediates is a key driver of their prominence in drug discovery.[1][14] They are stable, generally non-toxic, and readily participate in a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][14]
Fundamental Synthetic Strategies
The synthesis of novel boronic acid derivatives often relies on a few core methodologies, which can be adapted to generate a vast array of structurally diverse compounds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.[15][16] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and stereospecificity.[15][17]
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline; specific conditions may need to be optimized for different substrates.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1 equivalent), boronic acid or ester (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF). The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
A more recent and innovative method for synthesizing boronic acids is the decarboxylative borylation of carboxylic acids.[13][18] This technique allows for the direct conversion of abundant and structurally diverse carboxylic acids into their corresponding boronic esters, offering a powerful tool for late-stage functionalization.[13][14][18][19]
Caption: Conceptual workflow for decarboxylative borylation of carboxylic acids.
Experimental Protocol: General Procedure for Decarboxylative Borylation (via N-Hydroxyphthalimide Ester)
This protocol is based on visible-light photoredox catalysis and may require specific photocatalysts and light sources.
-
Ester Formation: Convert the starting carboxylic acid to its N-hydroxyphthalimide (NHP) ester using standard coupling reagents (e.g., DCC or EDC).
-
Reaction Setup: In a reaction vessel, dissolve the NHP ester (1 equivalent) and a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂, 1.5 equivalents) in a suitable degassed solvent (e.g., dioxane or DMF).
-
Catalyst Addition: Add a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature, ensuring efficient stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting boronic ester by column chromatography on silica gel.
Mechanism of Action: The Boron Advantage in Enzyme Inhibition
The therapeutic efficacy of many boronic acid derivatives stems from their ability to act as potent and often reversible inhibitors of key enzymes.[16][20][21] The electrophilic nature of the boron atom allows it to form a stable, tetrahedral intermediate with a nucleophilic residue in the enzyme's active site, typically a serine or threonine.[22]
Proteasome Inhibition: A Case Study with Bortezomib and Ixazomib
The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis.[18][23] In cancer cells, particularly multiple myeloma, there is an increased reliance on the proteasome to degrade pro-apoptotic factors, making it an attractive therapeutic target.[18]
Bortezomib and ixazomib are dipeptidyl boronic acids that selectively and reversibly inhibit the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[13][18][24][25] The boronic acid moiety forms a covalent, yet reversible, bond with the N-terminal threonine residue in the active site of the β5 subunit.[1] This inhibition leads to an accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis in cancer cells.[18][23]
Caption: Mechanism of proteasome inhibition by boronic acid derivatives.
Quantitative Comparison of Proteasome Inhibitors
The potency of proteasome inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). These values provide a standardized measure for comparing the efficacy of different compounds.
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| Bortezomib | 20S Proteasome (β5) | 0.8 - 7.05 | ~0.6 | Reversible inhibitor.[1][26] |
| Ixazomib | 20S Proteasome (β5) | 3.4 | - | Orally bioavailable, reversible inhibitor.[24] |
| Carfilzomib | 20S Proteasome (β5) | 5 - 10 | - | Irreversible inhibitor (epoxyketone).[3][27] |
| Compound 15 (dipeptide boronic acid) | 20S Proteasome | 4.60 | - | More potent than bortezomib in some assays.[1] |
| AS-06 (tyropeptin-boronic acid) | 20S Proteasome | 2.2 | - | Potent in vitro inhibitor.[23] |
| AS-29 (tyropeptin-boronic acid) | 20S Proteasome | 14 | - | Potent in vitro inhibitor.[23] |
Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions and cell lines used.
Pharmacokinetics and Drug Delivery Considerations
While peptide boronic acids have demonstrated significant potency, they can suffer from poor pharmacokinetic properties, including rapid in vivo inactivation and instability of peptide bonds.[2] To address these challenges, several strategies have been employed:
-
Prodrugs: Ixazomib is administered as a citrate ester prodrug, which rapidly hydrolyzes under physiological conditions to the active boronic acid form.[13] This approach improves stability and oral bioavailability.
-
Scaffold Modification: Replacing amide bonds with more stable urea scaffolds has been shown to improve the pharmacokinetic and pharmacodynamic properties of peptide-based boronic acids.[2]
-
Novel Delivery Systems: Research is ongoing into the development of novel drug delivery systems to enhance the therapeutic index of boronic acid derivatives.
Future Directions and Emerging Applications
The field of boronic acid chemistry continues to expand, with new applications constantly being explored. Beyond their established roles in oncology and infectious diseases, boronic acids are being investigated for their potential in:
-
Neurological Disorders: Targeting enzymes involved in neurodegenerative diseases.
-
Inflammatory Diseases: Inhibiting proteases and other enzymes implicated in inflammatory pathways.
-
Sensors and Diagnostics: Utilizing their ability to bind to saccharides for the development of glucose sensors and other diagnostic tools.[1]
The continued development of novel synthetic methodologies, coupled with a deeper understanding of their biological mechanisms, will undoubtedly lead to the discovery of new and improved boronic acid-based therapeutics.
Conclusion
The journey of boronic acid derivatives from chemical curiosities to life-saving medicines is a compelling narrative of innovation in drug discovery. Their unique chemical properties, particularly their ability to form reversible covalent bonds with enzyme active sites, have established them as a powerful class of therapeutic agents. For researchers and drug development professionals, a thorough understanding of their history, synthesis, and mechanism of action is crucial for harnessing their full potential. As synthetic methods become more sophisticated and our understanding of their biological interactions deepens, the future for boronic acid-based drugs looks exceptionally bright.
References
- 1. WO2016155684A1 - A process of preparing ixazomib citrate - Google Patents [patents.google.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 7. WO2018158697A1 - A process for the preparation of ixazomib citrate - Google Patents [patents.google.com]
- 8. EP2627636A1 - Process for making bortezomib and intermediates for the process - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. patents.justia.com [patents.justia.com]
- 11. US20190023724A1 - Process for the preparation of tavaborole - Google Patents [patents.google.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. Cu-Catalyzed Decarboxylative Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. patents.justia.com [patents.justia.com]
- 22. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 23. newdrugapprovals.org [newdrugapprovals.org]
- 24. luxembourg-bio.com [luxembourg-bio.com]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of biaryl scaffolds. This guide provides an in-depth technical protocol and expert insights for the successful coupling of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid with aryl halides. We address the inherent challenge of activating the robust C(sp²)–Cl bond by employing a state-of-the-art palladium precatalyst system with a bulky biarylmonophosphine ligand. This document moves beyond a simple recitation of steps to explain the underlying mechanistic rationale for component selection, offering a robust, reproducible, and high-yielding methodology tailored for researchers, chemists, and drug development professionals.
Scientific Rationale & Component Selection
The successful execution of a Suzuki-Miyaura coupling, especially with challenging substrates, hinges on a rational selection of each reaction component. The target transformation involves the coupling of an aryl chloride, which presents a significant kinetic barrier to the initial oxidative addition step compared to its bromide or iodide counterparts.[1][2][3]
The Challenge: Activating the Aryl Chloride Bond
The C–Cl bond is significantly stronger (≈96 kcal/mol) than C–Br (≈81 kcal/mol) or C–I (≈65 kcal/mol) bonds. Consequently, the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center requires a highly active catalyst.[4] Traditional catalysts like Pd(PPh₃)₄ are often ineffective for all but the most activated aryl chlorides (e.g., those bearing strong electron-withdrawing groups).[2] Modern catalysis has overcome this by utilizing bulky, electron-rich ligands that promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which readily undergoes oxidative addition.[4][5]
Catalyst System: Palladium Precatalyst & Buchwald Ligand
For this protocol, we recommend a G3 or G4 Buchwald Precatalyst in combination with a dialkylbiaryl phosphine ligand like SPhos (Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).
-
Palladium Precatalyst (e.g., SPhos Pd G3): These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst in situ under the reaction conditions.[6] This controlled release mechanism avoids the formation of inactive palladium black and ensures a reproducible catalytic activity.
-
SPhos Ligand: This ligand's steric bulk (from the cyclohexyl groups) facilitates the formation of the key monoligated L-Pd(0) intermediate. Its electron-donating character (from the phosphine and methoxy groups) increases the electron density on the palladium center, which enhances the rate of oxidative addition into the C–Cl bond.[4]
Base Selection: The Activator
The base is not a mere spectator; it is crucial for the transmetalation step.[7][8] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[9][10]
-
Potassium Phosphate (K₃PO₄): We select K₃PO₄ as a moderately strong, non-nucleophilic base. It is effective in forming the boronate species without promoting significant side reactions like ester hydrolysis on the substrate or product. Its limited solubility in organic solvents can be beneficial, providing a slow, sustained release of the active base.
Solvent System: The Medium
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
1,4-Dioxane / Water: A polar aprotic solvent like 1,4-dioxane is an excellent choice for its ability to dissolve the organic partners and the palladium complex. The addition of a small amount of water is often beneficial, as it helps to dissolve the phosphate base and can facilitate the formation of the active Pd-hydroxide species that participates in the catalytic cycle.[6]
Visualized Reaction Scheme & Mechanism
Caption: The Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This protocol details the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Materials & Reagents
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Boronic Acid: this compound (1.2 equiv)
-
Palladium Precatalyst: SPhos Pd G3 (0.02 equiv, 2 mol%)
-
Base: Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 equiv)
-
Solvent: 1,4-Dioxane, anhydrous
-
Co-solvent: Degassed, deionized water
-
Standard Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line (Argon or Nitrogen), TLC plates, standard workup and purification glassware.
Reaction Parameters Summary
| Parameter | Value/Compound | Stoichiometry | Mol. Wt. ( g/mol ) | Amount (for 1 mmol scale) |
| Aryl Halide | 4-Bromoanisole | 1.0 equiv | 187.04 | 187 mg |
| Boronic Acid | This compound | 1.2 equiv | 241.46 | 290 mg |
| Catalyst | SPhos Pd G3 | 0.02 equiv | 851.04 | 17 mg |
| Base | K₃PO₄ | 2.0 equiv | 212.27 | 425 mg |
| Solvent | 1,4-Dioxane | - | - | 4.0 mL |
| Co-solvent | Water | - | - | 1.0 mL |
| Temperature | 100 °C | - | - | - |
| Time | 4 - 12 hours | - | - | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-bromoanisole (187 mg, 1.0 mmol), this compound (290 mg, 1.2 mmol), SPhos Pd G3 catalyst (17 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) species and the phosphine ligand, deactivating the catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black, which is normal.[11]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it against the starting materials. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes.
-
Workup: Once the starting aryl halide is consumed (typically 4-12 hours), allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the coupling reaction.
Troubleshooting & Key Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently anhydrous solvent. 3. Poor quality base (not finely ground). | 1. Ensure rigorous degassing. Use a fresh bottle of catalyst or a glovebox. 2. Use freshly distilled or purchased anhydrous solvents. 3. Grind the base to a fine powder before use to increase surface area. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature. | 1. Minimize water content or switch to a completely anhydrous system with a base like CsF. 2. Optimize reaction time; do not let it run unnecessarily long after completion. |
| Dehalogenation of Aryl Halide | 1. Base is too strong (e.g., alkoxides). 2. Hydride source in the reaction mixture. | 1. Switch to a milder base like K₂CO₃ or Cs₂CO₃. 2. Ensure solvents are pure. This side reaction is less common with aryl chlorides but possible.[12] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) source without an efficient pre-reduction step. | 1. Rigorous degassing is critical as oxygen promotes homocoupling.[6] 2. Use of a well-defined precatalyst (like the Buchwald G3/G4 series) minimizes this issue. |
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Palladium catalyst systems for substituted phenylboronic acid coupling
Application Note & Protocol Guide
Topic: Advanced Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Synthesis
The biaryl structural motif is a cornerstone in modern medicinal chemistry, appearing in numerous blockbuster drugs, including Valsartan (antihypertensive) and Boscalid (fungicide). The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)-C(sp²) bonds, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks. This reaction, catalyzed by palladium complexes, involves the coupling of an organoboron species (like phenylboronic acid) with an organohalide.
However, the electronic and steric nature of substituents on the phenylboronic acid can profoundly impact reaction efficiency. Electron-donating groups (EDGs) can slow the crucial transmetalation step, while bulky ortho-substituents can hinder the approach to the metal center. Conversely, electron-withdrawing groups (EWGs) can facilitate the reaction but may introduce other challenges. This guide provides a deep dive into the strategic selection of palladium catalyst systems and the development of robust protocols to overcome these substituent-driven challenges, ensuring high-yield synthesis of complex biaryl compounds.
Mechanistic Underpinnings: A Tale of Three Steps
The efficacy of any Suzuki-Miyaura protocol is rooted in the smooth operation of its catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages, driven by the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Transmetalation: The organic group from the activated boronic acid (a boronate complex, formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) center, displacing the halide. The choice of base is critical for activating the boronic acid.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled as the desired biaryl product, regenerating the active Pd(0) catalyst to re-enter the cycle.
The challenge with substituted phenylboronic acids lies in their influence on the transmetalation step. EDGs decrease the Lewis acidity of the boron atom, slowing its activation and transfer, while significant steric hindrance can prevent the boronic acid from approaching the palladium center altogether.
Strategic Catalyst Selection: The Pd/Ligand Synergy
No single palladium catalyst is universally optimal. Success hinges on the synergistic relationship between the palladium precursor and, crucially, the ancillary phosphine ligand. The ligand stabilizes the palladium center, modulates its reactivity, and influences the rates of the key steps in the catalytic cycle.
Palladium Precursors
Simple precursors like Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common starting points. They are reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) complexes or specialized pre-catalysts that are air-stable and form the active catalyst under reaction conditions are often superior.
The Decisive Role of Phosphine Ligands
The ligand dictates the catalyst's performance, especially when dealing with challenging substrates.
| Ligand Class | Key Examples | Structural Features | Ideal Applications & Rationale |
| Monodentate Trialkylphosphines | P(t-Bu)₃, PCy₃ | Bulky and highly electron-donating. | General Purpose/Aryl Chlorides: The high electron density on the phosphine accelerates the slow oxidative addition of Ar-Cl. The bulk promotes reductive elimination. |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Sterically demanding biaryl backbone with a dialkylphosphino group. | Sterically Hindered Substrates: The immense bulk creates a wide "bite angle" that facilitates the reductive elimination of bulky products. The electron-rich nature promotes oxidative addition. |
| Carbene Ligands (NHCs) | IPr, SIMes | N-Heterocyclic Carbenes are strong sigma-donors, forming very stable Pd-complexes. | Electron-Rich Boronic Acids: The strong Pd-NHC bond prevents catalyst decomposition and can power through couplings involving electron-rich partners that might otherwise be sluggish. |
| Aqueous Phase Ligands | SPhos, TPPTS | Sulfonated phosphines that impart water solubility to the catalyst complex. | Green Chemistry/API Synthesis: Enables reactions in aqueous media, simplifying product isolation and catalyst removal, which is critical in pharmaceutical manufacturing. |
Protocol Design & Core Methodologies
A self-validating protocol includes not just steps, but controls and considerations for optimization. The following is a general, robust protocol for a standard Suzuki-Miyaura coupling that can be adapted based on the specific substituents involved.
Workflow Overview
Application Notes and Protocols for the Use of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid (CAS No. 871332-74-0) in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers in-depth technical guidance, field-proven protocols, and the scientific rationale behind the experimental choices to ensure reliable and reproducible outcomes in the synthesis of complex biaryl compounds.
Introduction: A Versatile Building Block for Medicinal Chemistry
This compound is a valuable bifunctional building block in modern organic synthesis, particularly for the construction of novel molecular architectures in drug discovery programs. The presence of a boronic acid moiety allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[1][2] The chloro- and isopropylcarbamoyl- substituents offer sites for further functionalization and modulate the electronic and steric properties of the molecule, influencing its reactivity and the physiological properties of its derivatives. The N-(isopropylcarbamoyl) group, in particular, is a common feature in pharmacologically active compounds, such as the diuretic drug Torsemide, highlighting the relevance of this structural motif.[3][4]
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[1] The catalytic cycle is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage of this compound
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
While a specific material safety data sheet (MSDS) for this compound is not widely available, related phenylboronic acids are generally classified as irritants to the eyes, skin, and respiratory system.[5]
-
Harmful if swallowed.[5]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Avoid inhalation of dust.[5]
-
Prevent contact with skin and eyes.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[5]
-
Phenylboronic acids can be air-sensitive and hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[5]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, seek medical attention.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the cross-coupling of this compound with a representative aryl bromide. The conditions are based on established methodologies for Suzuki-Miyaura reactions involving functionalized coupling partners and may require optimization for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Store under inert atmosphere. |
| Aryl Bromide | ≥98% | Various | Substrate of choice. |
| Palladium(II) Acetate (Pd(OAc)2) | Catalyst Grade | Various | Pre-catalyst. |
| Tricyclohexylphosphine (PCy3) | ≥97% | Various | Ligand. |
| Potassium Phosphate (K3PO4) | Anhydrous | Various | Base. |
| 1,4-Dioxane | Anhydrous | Various | Solvent, ensure it is peroxide-free. |
| Water | Deionized | - | Co-solvent. |
Reaction Setup and Procedure
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and tricyclohexylphosphine (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio by volume) to achieve a substrate concentration of approximately 0.1 M. The solvent mixture should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Rationale for Reagent and Condition Selection
-
Catalyst System (Pd(OAc)2/PCy3): The combination of palladium(II) acetate as a pre-catalyst and an electron-rich, bulky phosphine ligand like tricyclohexylphosphine is highly effective for the coupling of aryl chlorides, which are generally less reactive than aryl bromides or iodides.[1]
-
Base (K3PO4): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of sensitive functional groups, such as the amide in the boronic acid.
-
Solvent System (Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane helps to solubilize the organic reagents, while the addition of water is often crucial for facilitating the transmetalation step by promoting the formation of the active boronate species.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. Use fresh, high-quality palladium pre-catalyst and ligand. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inefficient transmetalation | Try a different base (e.g., Cs2CO3, K2CO3) or adjust the solvent ratio. | |
| Protodeborylation | Presence of excess water or protic sources | Use anhydrous solvents and dry the boronic acid before use. Minimize reaction time. |
| Harsh basic conditions | Use a milder base such as KF. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure thorough degassing of the reaction mixture. |
| High catalyst loading | Reduce the amount of palladium catalyst. | |
| Dehalogenation of Aryl Halide | Presence of protic impurities | Use anhydrous solvents and reagents. |
Conclusion
This compound is a highly useful building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The protocol outlined in these application notes provides a robust starting point for researchers. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere and the use of high-quality, dry reagents, is paramount for achieving high yields and purity. By understanding the mechanistic principles and potential pitfalls, scientists can effectively leverage this versatile reagent in their synthetic endeavors.
References
Application Notes and Protocols: 4-Chloro-3-(isopropylcarbamoyl)phenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Targeted Therapies
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a specialized chemical building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features—a boronic acid moiety, a chlorine atom, and an isopropylcarbamoyl group—make it an invaluable reagent for the synthesis of complex organic molecules, particularly in the development of targeted therapeutics. Boronic acids are renowned for their utility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery for its ability to efficiently form carbon-carbon bonds.[1]
The strategic placement of the chloro and isopropylcarbamoyl groups on the phenyl ring allows for fine-tuning of the physicochemical properties of the final compounds, such as solubility, lipophilicity, and metabolic stability. These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides a comprehensive guide to the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 871332-74-0 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₃BClNO₃ | [2][4][6] |
| Molecular Weight | 241.48 g/mol | [4] |
| Melting Point | Not experimentally determined. Estimated based on the similar compound 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid (294-298 °C). | |
| Solubility | General solubility trends for phenylboronic acids suggest high solubility in ethers (e.g., THF, dioxane) and ketones (e.g., acetone), moderate solubility in chloroform, and low solubility in hydrocarbons (e.g., hexanes).[7][8][9] Water solubility is generally low. | [7][8][9][10] |
| Appearance | Typically a white to off-white solid. | |
| Storage | Store in a cool, dry place, away from moisture. | [6] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in kinase inhibitors.
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent.
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precursor, such as Pd(OAc)₂ or PdCl₂(dppf), in the presence of a phosphine ligand. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium complex. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH). The choice of base can influence the reaction rate and yield.
-
Solvent: The solvent system must be able to dissolve the reactants and be compatible with the reaction conditions. Often, a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base is used to facilitate the reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Kinase Inhibitor Precursor
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide to form a biaryl scaffold.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.04 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Application in the Synthesis of PI3K Inhibitors
A significant application of this compound is in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[7][11] Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for drug development.[7][8]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival and inhibit apoptosis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Molecules synthesized using this compound can be designed to bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and blocking the downstream signaling cascade. This leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells that are dependent on this pathway.
Representative Synthesis of this compound
Step 1: Amide Formation
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C. Add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise to convert the carboxylic acid to the more reactive acid chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate this conversion.
-
Amidation: In a separate flask, dissolve isopropylamine (1.5 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.) in anhydrous DCM or THF. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution to the isopropylamine solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 5-bromo-2-chloro-N-isopropylbenzamide.
Step 2: Borylation via Lithium-Halogen Exchange
-
Lithiation: Dissolve 5-bromo-2-chloro-N-isopropylbenzamide (1.0 eq.) in an anhydrous ethereal solvent like THF under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise. Stir the mixture at -78 °C for 1 hour to allow for complete lithium-halogen exchange.
-
Borylation: To the freshly prepared organolithium species, add triisopropyl borate (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C. Stir the reaction at -78 °C for 2 hours.
-
Hydrolysis and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of an aqueous acid, such as 2 M HCl, and stir vigorously to hydrolyze the boronate ester to the boronic acid.
-
Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude this compound can then be purified by recrystallization or column chromatography.
References
- 1. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 2. chemcd.com [chemcd.com]
- 3. 871332-74-0 CAS Manufactory [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | 871332-74-0 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
Application Notes: 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid in Pharmaceutical Synthesis
Introduction: A Versatile Intermediate for Complex Drug Scaffolds
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a specialized building block of significant interest to the pharmaceutical industry. Its unique substitution pattern, featuring a chloro group, an isopropylcarbamoyl moiety, and a reactive boronic acid, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The presence of the boronic acid functional group enables its participation in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the strategic introduction of the substituted phenyl ring into a larger molecular framework, a common tactic in the development of targeted therapeutics such as kinase inhibitors. The chloro and isopropylcarbamoyl groups provide additional points for molecular recognition and can influence the physicochemical properties of the final drug substance, such as solubility and metabolic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in a representative Suzuki-Miyaura coupling reaction. The protocols and data presented herein are designed to be a validated starting point for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Chemical Properties and Safety Considerations
A thorough understanding of the chemical properties and safety profile of any reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 871332-74-0 | [1] |
| Molecular Formula | C₁₀H₁₃BClNO₃ | [1] |
| Molecular Weight | 241.48 g/mol | [1] |
| Appearance | Off-white to white powder | [2] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in methanol, DMF, and DMSO. Limited solubility in water. | General Knowledge |
Safety Precautions:
Arylboronic acids are generally considered to be of low to moderate toxicity; however, appropriate safety measures should always be implemented.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture.[4] The compound is hygroscopic and should be kept in a tightly sealed container.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[5][6] It is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Reaction Scheme & Mechanism
The general scheme for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide is depicted below.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole. This reaction is illustrative of the general conditions required for the successful coupling of this intermediate.
Materials and Reagents
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene (5 mL/mmol of boronic acid)
-
Ethanol (1 mL/mmol of boronic acid)
-
Deionized water (1 mL/mmol of boronic acid)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-bromoanisole (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add toluene and ethanol to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Base Addition: In a separate flask, dissolve potassium carbonate (2.5 eq) in deionized water. Degas this solution similarly.
-
Reaction Initiation: Add the degassed potassium carbonate solution to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
TLC: Use a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. Visualize the spots under UV light. The product should have an Rf value between that of the two starting materials.
-
HPLC: Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase. Monitor the disappearance of the starting materials and the appearance of the product peak.
-
-
Workup: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Add water and separate the layers. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Purification and Characterization
Purification
The crude product can be purified by column chromatography on silica gel.[7][8]
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent such as hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Elute the column with a gradient of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biaryl product.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both phenyl rings, the isopropyl group, and the methoxy group from the 4-bromoanisole starting material. The chemical shifts and coupling patterns will be consistent with the structure of the biaryl product. For example, the isopropyl group will show a doublet for the methyl protons and a septet for the methine proton.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments (aromatic, alkyl, carbonyl, etc.).
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the product.[9] Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. The observed molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) should correspond to the calculated molecular weight of the biaryl product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to determine the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.
-
Representative Characterization Data for a Substituted Biphenyl Product:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.0 (m, Ar-H), 4.2 (septet, -CH(CH₃)₂), 3.8 (s, -OCH₃), 1.3 (d, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165 (C=O), 160-120 (Ar-C), 55 (-OCH₃), 42 (-CH(CH₃)₂), 22 (-CH(CH₃)₂) |
| MS (ESI+) | m/z calculated for C₁₇H₁₉BClNO₃ [M+H]⁺: 316.12, found: 316.1 |
| HPLC | >98% purity (254 nm) |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules in the pharmaceutical industry. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this substituted phenyl moiety into a wide range of molecular scaffolds. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully utilize this important building block in their drug discovery and development programs. Adherence to proper safety protocols and rigorous analytical characterization are essential for ensuring the quality and integrity of the synthesized materials.
References
- 1. vapourtec.com [vapourtec.com]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for C-C Bond Formation Using Boronic Acids: A Guide to the Suzuki-Miyaura Cross-Coupling Reaction
Introduction: The Architectural Power of the C-C Bond
In the landscape of modern organic synthesis, the ability to construct carbon-carbon (C-C) bonds with precision and efficiency is paramount. These bonds form the fundamental skeleton of countless molecules essential to medicine, materials science, and agriculture. Among the most powerful tools for this task is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] First reported by Akira Suzuki in 1979, this reaction forges a C-C bond between an organoboron species (typically a boronic acid) and an organic halide or pseudohalide.[4][5]
The Suzuki-Miyaura reaction has become a mainstay in both academic and industrial laboratories due to its remarkable versatility, mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[2][6][7][8] This guide provides an in-depth exploration of the reaction's core principles, a component-by-component analysis of its key players, and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is critical to rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[4][9] The cycle is broadly accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10][11]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen (or pseudohalogen) bond of the electrophile (R¹-X). This step, which is often rate-determining, oxidizes the palladium to a Pd(II) species.[2][4] The efficiency of this step is heavily influenced by the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the ligand.[12] Electron-rich and bulky phosphine ligands are known to accelerate this process, particularly for less reactive electrophiles like aryl chlorides.[4][13][14]
-
Transmetalation: This is the crucial step where the carbon nucleophile is transferred from the boron atom to the palladium center. For this to occur, the boronic acid (R²-B(OH)₂) must first be activated by a base.[15] The base coordinates to the boron atom, forming a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which then readily transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[10][15] The choice of base and solvent is therefore critical for the success of this step.[16]
-
Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) coupled on the Pd(II) center are expelled as the new product (R¹-R²). This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst and allowing the cycle to begin anew.[9][10] Bulky ligands often promote this final step, facilitating the release of sterically demanding products.[13]
A Component-by-Component Analysis for Rational Reaction Design
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of each reaction component. A nuanced understanding of the role of each "player" allows for the logical design of reaction conditions tailored to specific substrates.
The Palladium Catalyst & Precatalyst
The palladium source is the heart of the reaction. While many forms exist, they must ultimately generate a catalytically active Pd(0) species to enter the cycle.
-
Pd(0) Sources: Catalysts like Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, are directly active but can be sensitive to air and moisture.
-
Pd(II) Precatalysts: More commonly, stable Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) are used in conjunction with phosphine ligands. These are reduced in situ to the active Pd(0) species.
-
Palladacycle Precatalysts: Modern precatalysts, such as the Buchwald or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) types, are often highly efficient.[4] They are designed for stability and to reliably generate the active monoligated Pd(0) species, leading to more reproducible results and broader substrate scope, especially for challenging couplings like those involving aryl chlorides.[8][14]
The Ligand: The Catalyst's Co-Pilot
The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is not a passive spectator. It profoundly influences the catalyst's stability, solubility, and reactivity.[4][6]
-
Steric Bulk: Bulky ligands, like XPhos or SPhos, promote both the oxidative addition and the final reductive elimination step.[13][17] This is particularly crucial for coupling sterically hindered substrates to generate tetra-ortho-substituted biaryls.[17]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition into C-X bonds, especially for the less reactive aryl chlorides.[4][13]
-
Bite Angle (for bidentate ligands): For bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), the natural "bite angle" influences the geometry around the palladium center, affecting the ease of reductive elimination.
The Base: The Unsung Hero
The role of the base is multifaceted and absolutely critical.[3][10] Its primary function is to activate the boronic acid for transmetalation.[15]
-
Mechanism of Activation: The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium.[10]
-
Common Choices:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used, effective, and economical. Cesium carbonate (Cs₂CO₃) is more soluble and often more effective for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the base of choice for challenging substrates and can minimize side reactions.
-
Fluorides (KF, CsF): Can be effective, particularly under anhydrous conditions.
-
-
Causality of Choice: The choice of base can prevent unwanted side reactions. For substrates with base-sensitive functional groups (like esters), a milder base such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) is preferable to strong hydroxide bases to avoid hydrolysis.[15]
The Solvent: The Reaction Environment
The solvent system must solubilize the reagents and facilitate the interaction between the organic and inorganic components.
-
Common Solvents: Ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF) are widely used.[4][10]
-
The Role of Water: Often, a co-solvent of water is essential.[4][10] Water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the formation of the active boronate species.[16] Typical solvent ratios range from 2:1 to 10:1 organic solvent to water.[4]
-
Anhydrous Conditions: While less common, anhydrous conditions can be necessary to prevent side reactions like protodeboronation, especially with sensitive boronic acids.[12]
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
The optimal conditions are highly dependent on the specific substrates. The following table provides a starting point for optimization based on the electrophile class.
| Electrophile (Ar-X) | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent System | Temperature (°C) |
| Aryl Iodide (Ar-I) | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ | Na₂CO₃, K₂CO₃ | Toluene/EtOH/H₂O | 80-100 |
| Aryl Bromide (Ar-Br) | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Aryl Chloride (Ar-Cl) | Pd(OAc)₂, G3-Palladacycle | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, t-AmOH | 100-120 |
| Aryl Triflate (Ar-OTf) | Pd(OAc)₂ | PCy₃, SPhos | K₃PO₄ | Dioxane, THF | 60-100 |
| Hindered Substrates | G2/G3-Palladacycle | XPhos, RuPhos | K₃PO₄, KOtBu | Toluene, Dioxane/H₂O | 100-120 |
Experimental Protocols: A Self-Validating System
A robust protocol includes not only the steps for execution but also checkpoints for validation and troubleshooting.
General Protocol for the Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or a specialized ligand like SPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), dried
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
Reagent Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12] Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[12][18]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. In a separate vial, dissolve the Pd(OAc)₂ and the phosphine ligand in a small amount of the degassed dioxane and add this solution to the reaction flask via syringe.
-
Reaction: Heat the mixture to 90-100 °C in a preheated oil bath and stir vigorously. The reaction mixture often turns dark brown or black, which is normal.[19]
-
Monitoring (Self-Validation): Monitor the reaction progress by periodically taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][12] The disappearance of the limiting starting material indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.[6]
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst, poor quality reagents, or insufficient degassing.
-
Solution: Ensure reagents are pure and dry. Use fresh catalyst and ligands. Thoroughly degas solvents and maintain a strict inert atmosphere.[12][18] For difficult substrates (e.g., aryl chlorides), switch to a more active catalyst system (e.g., a Buchwald palladacycle with SPhos/XPhos ligand and K₃PO₄ as the base).[12][17]
-
-
Protodeboronation: (Replacement of the -B(OH)₂ group with -H)
-
Homocoupling: (Formation of R²-R²)
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for C-C bond formation. Its reliability stems from a well-understood catalytic cycle, where each component plays a distinct and crucial role. By rationally selecting the catalyst, ligand, base, and solvent system based on the specific demands of the substrates, researchers can overcome synthetic challenges and efficiently construct complex molecular architectures. The protocols and insights provided herein serve as a robust foundation for the successful application and optimization of this cornerstone reaction in discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling for Biaryl Synthesis Using 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
Abstract and Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and versatile methods for constructing the C(sp²)–C(sp²) bond is therefore a cornerstone of modern organic synthesis. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for this transformation, celebrated for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[2][3] The significance of this class of reactions was recognized with the 2010 Nobel Prize in Chemistry.[2][4]
This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of novel biaryl compounds utilizing a specific, functionalized building block: 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid . We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer a robust and validated experimental protocol, discuss key parameters for reaction optimization, and outline essential safety procedures. The aim is to equip scientists with the practical knowledge to successfully employ this versatile reagent in their synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction outcomes. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.1. Oxidative Addition The cycle initiates with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide).[2][5] This step oxidizes the catalyst from Pd(0) to a square-planar Pd(II) species. The reactivity of the organic halide is a critical factor, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[6] The use of electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands on the palladium center can facilitate this step, especially for less reactive aryl chlorides.[7]
2.2. Transmetalation Transmetalation is the key bond-forming step where the organic group from the organoboron reagent is transferred to the Pd(II) center, displacing the halide.[7] This process is not spontaneous; it requires the activation of the boronic acid by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic moiety to the palladium complex.[7][10] The choice of base and solvent can profoundly influence the rate and efficiency of this step.
2.3. Reductive Elimination This is the final step of the cycle. The two organic ligands on the Pd(II) complex couple and are expelled as the desired biaryl product.[5] This process simultaneously reduces the palladium center back to its catalytically active Pd(0) state, which can then re-enter the cycle.[2] Reductive elimination is generally faster for complexes with bulky ligands.[7]
Reagent Profile and Handling
A thorough understanding of the primary reagent is essential for safe and effective experimentation.
| Property | Value | Reference |
| Chemical Name | This compound | [11][12] |
| CAS Number | 871332-74-0 | [11][12][13] |
| Molecular Formula | C₁₀H₁₃BClNO₃ | [11] |
| Molecular Weight | 241.48 g/mol | N/A |
| Appearance | Typically an off-white to white solid | N/A |
| Application | Pharmaceutical and medical intermediate | [11] |
| Storage | Store under refrigeration (2-8°C), sealed from moisture and air | [11] |
Safety and Handling: Boronic acids, including the title compound, should be handled with care in a well-ventilated fume hood.[14][15]
-
Hazards: May cause serious eye irritation, skin irritation, and respiratory irritation.[16][17]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[14][17]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[14][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reagent quantities are based on a 1.0 mmol scale of the limiting aryl halide.
4.1. Materials and Equipment
-
Oven-dried 50 mL round-bottom flask with a magnetic stir bar
-
Condenser and inert gas inlet (Argon or Nitrogen)
-
Heating mantle with a temperature controller and stirrer
-
Standard laboratory glassware (syringes, septa, separatory funnel)
-
Rotary evaporator
-
Flash chromatography system
4.2. Reagents
-
Aryl Bromide (e.g., 4-Bromoanisole): 1.0 mmol, 1.0 equiv.
-
This compound: 1.2 mmol, 1.2 equiv.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): 0.05 mmol, 5 mol%
-
Base (e.g., Potassium Carbonate, K₂CO₃): 2.0 mmol, 2.0 equiv.
-
Solvent: 1,4-Dioxane (5 mL) and Water (1 mL), deoxygenated
Note on Reagent Quality: Commercially available boronic acids can contain inactive trimeric anhydrides (boroximes).[18] For reactions requiring maximum efficiency, recrystallizing the boronic acid or using a freshly opened bottle is recommended. Solvents must be deoxygenated by bubbling with an inert gas (e.g., Argon) for 15-20 minutes prior to use to prevent oxidation of the Pd(0) catalyst.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
4.3. Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask. Attach it to a vacuum line and flame-dry the glass to remove any adsorbed water. Allow the flask to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Charging Reagents: To the flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Immediately purge the flask with inert gas for 2-3 minutes.
-
Solvent Addition: Using a syringe, add the deoxygenated 1,4-dioxane (5 mL) followed by the deoxygenated water (1 mL).
-
Reaction: Lower the flask into a pre-heated heating mantle set to 100 °C. Stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Add 20 mL of water to the mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layer with brine (1 x 20 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure biaryl product.[5]
Data Presentation and Optimization
The success of a Suzuki coupling can be highly dependent on the specific substrates. If the initial protocol provides a low yield, systematic optimization is recommended.
Table 1: Example Reaction Parameters
| Parameter | Value | Moles (mmol) | Equivalents |
| Aryl Bromide | (Limiting Reagent) | 1.0 | 1.0 |
| Boronic Acid | This compound | 1.2 | 1.2 |
| Catalyst | Pd(PPh₃)₄ | 0.05 | 0.05 |
| Base | K₂CO₃ | 2.0 | 2.0 |
| Solvent System | 1,4-Dioxane / H₂O (5:1) | - | - |
| Concentration | ~0.17 M | - | - |
| Temperature | 100 °C | - | - |
| Time | 12-24 h | - | - |
Table 2: Guide to Reaction Optimization
| Parameter | Standard Condition | Alternative Conditions to Screen | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf), Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | For sterically hindered or electron-poor substrates, more active catalyst systems may be required.[2][19] |
| Base | K₂CO₃ (aq.) | Cs₂CO₃, K₃PO₄, Na₂CO₃ | Stronger, non-aqueous bases like K₃PO₄ can be effective for challenging couplings or base-sensitive substrates.[2] |
| Solvent | Dioxane/H₂O | Toluene/H₂O, THF, DMF | Solvent polarity and miscibility can affect reagent solubility and the rate of transmetalation.[2] |
| Temperature | 100 °C | 60 °C to 120 °C | Lower temperatures may be sufficient for reactive substrates, while higher temperatures may be needed for aryl chlorides. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This application note provides a comprehensive and scientifically grounded protocol for utilizing This compound as a key building block. By understanding the underlying mechanism and the rationale for component selection, researchers can confidently apply and adapt this methodology to accelerate the discovery and development of novel molecules in the pharmaceutical and chemical sciences.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. (4-Chloro-3-(isopropylcarbamoyl)phenyl)boronic acid, CasNo.871332-74-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 12. This compound | 871332-74-0 [chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. wilsonsalt.com [wilsonsalt.com]
- 16. laballey.com [laballey.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
Topic: A Step-by-Step Guide for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1] However, its efficiency can be significantly hampered when using electron-deficient boronic acids, a class of reagents crucial for the synthesis of many pharmaceuticals and advanced materials. These substrates suffer from slow reaction rates and competing decomposition pathways. This guide provides a detailed, experience-driven approach to successfully navigate these challenges. We will dissect the mechanistic hurdles, present field-proven strategies for optimization, and offer detailed, step-by-step protocols to empower researchers to achieve high yields and reproducibility with these demanding coupling partners.
The Mechanistic Hurdle: Why Electron-Deficient Boronic Acids Are Challenging
The success of the Suzuki-Miyaura coupling hinges on a delicate balance between three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] For electron-deficient boronic acids, the primary bottleneck occurs at the transmetalation step.[3][4]
-
Reduced Nucleophilicity: Electron-withdrawing groups on the arylboronic acid decrease the electron density of the carbon-boron bond. This reduced nucleophilicity slows the transfer of the organic group from the boron atom to the palladium(II) center.[3][5]
-
Competing Protodeboronation: Electron-deficient boronic acids, particularly heteroaromatic variants, are highly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (often water or alcohol in the reaction medium), replacing the boronic acid group with a hydrogen atom.[6][7][8] This decomposition pathway consumes the starting material and reduces the overall yield.
The catalytic cycle below illustrates the process, with the transmetalation step highlighted as the critical, often rate-limiting, stage for these substrates.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the slow transmetalation step characteristic of electron-deficient boronic acids.
Strategic Solutions and Optimized Protocols
Overcoming the inherent challenges of electron-deficient boronic acids requires a multi-faceted approach focusing on the catalyst system, base, and reaction environment.
The Catalyst System: Ligands are Key
The choice of ligand is paramount. Standard phosphine ligands like PPh₃ are often insufficient. Modern catalyst systems employ bulky, electron-rich phosphine ligands that dramatically accelerate both the oxidative addition and, crucially, the reductive elimination steps.[3] By making reductive elimination much faster, the palladium center is rapidly regenerated, increasing the overall turnover rate and minimizing the time the sensitive boronic acid is exposed to harsh reaction conditions.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands are the gold standard. Ligands such as SPhos , XPhos , and RuPhos are highly effective for these challenging couplings.[3] N-heterocyclic carbenes (NHCs) also show great promise.[3]
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used with the appropriate ligand, modern pre-formed "precatalysts" (e.g., XPhos Pd G3) are often more reliable. These catalysts are air-stable and generate the active Pd(0) species efficiently and reproducibly under the reaction conditions.[3]
The Critical Role of the Base
The base is not merely a stoichiometric reagent; it is an activator. Its primary role is to interact with the boronic acid to form a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which is the species that participates in transmetalation.[4][9] For electron-deficient boronic acids, a stronger base is required to facilitate the formation of this key intermediate.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is strong enough to promote boronate formation without introducing strongly nucleophilic hydroxide ions that can degrade substrates.[3][8]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective base, often used for difficult couplings. Its high solubility in many organic solvents can be advantageous.[8][9]
-
Cesium Fluoride (CsF): Particularly useful for heteroaryl boronic acids, as it can minimize protodeboronation.[10]
-
Solvent Selection and Reaction Conditions
The solvent system must balance the solubility of all components while managing the risk of protodeboronation.
-
Aqueous Systems: Mixtures of aprotic solvents with water (e.g., Dioxane/H₂O , Toluene/H₂O , n-Butanol/H₂O ) are common and effective.[3][11] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
-
Anhydrous Conditions: For extremely sensitive boronic acids prone to rapid decomposition, strictly anhydrous conditions can be employed. This involves using a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) in a dry solvent like THF or Dioxane.[7][8]
-
Temperature: Higher temperatures (80–110 °C) are often necessary to overcome the activation energy of the slow transmetalation step.[3]
The Protecting Group Strategy: Enhancing Stability
When protodeboronation is insurmountable, a proven strategy is to mask the boronic acid functional group. Converting the boronic acid to a more stable boronic ester or trifluoroborate salt can protect it from decomposition during the reaction.[6][8]
-
Pinacol Esters (Bpin): Common and relatively stable derivatives that can be used directly.[8][12]
-
MIDA Boronates: Exceptionally stable, allowing for purification by chromatography and slow release of the active boronic acid under reaction conditions.[6]
-
Potassium Aryltrifluoroborates (ArBF₃K): Air-stable, crystalline solids that are highly resistant to protodeboronation.[6]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium reagents and organic solvents should be handled with care.
Protocol 1: General Procedure for Electron-Deficient Arylboronic Acids
This protocol is a robust starting point for coupling electron-deficient aryl halides with electron-deficient arylboronic acids (e.g., those bearing -CF₃, -CN, or fluoro-substituents).
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 10:1, to achieve a concentration of 0.1–0.2 M with respect to the aryl halide) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Modified Conditions for Unstable Heteroaryl Boronic Acids
Heteroaryl boronic acids (e.g., furan, thiophene, pyridine boronic acids) are notoriously unstable. This protocol uses milder conditions to minimize decomposition.[10][11][13]
-
Vessel Preparation: To an oven-dried reaction vial with a stir bar, add the aryl halide (1.0 equiv), heteroaryl boronic acid (1.5 equiv), and Cesium Fluoride (CsF, 2.0 equiv).
-
Inert Atmosphere: Seal and purge the vial with an inert gas as described in Protocol 1.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and the SPhos ligand (4 mol%).
-
Solvent Addition: Add degassed isopropanol or an n-butanol/water mixture.[10][11]
-
Reaction: Heat the mixture to 60–80 °C. Note: A lower temperature is often beneficial for unstable substrates.
-
Monitoring, Workup, and Purification: Proceed as described in Protocol 1.
Troubleshooting and Optimization
Low yields are a common issue. The following workflow provides a logical sequence for troubleshooting.
Figure 2: A troubleshooting workflow for optimizing Suzuki-Miyaura couplings with electron-deficient boronic acids.
Summary of Optimized Conditions
The table below provides a quick-reference guide for selecting starting conditions based on the substrate class.
| Substrate Class | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Typical Temp. | Key Considerations |
| Fluoro/CF₃-Arylboronic Acids | XPhos Pd G3 / SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 90–110 °C | These are generally the most robust electron-deficient partners.[3][5] |
| Nitro-Arylboronic Acids | BrettPhos / SPhos with Pd(acac)₂ | K₃PO₄ | 1,4-Dioxane | 110–130 °C | Often requires more forcing conditions and specialized, highly active ligands.[14] |
| (Unstable) Heteroarylboronic Acids | SPhos with Pd(OAc)₂ | CsF, K₃PO₄ | Isopropanol, n-Butanol/H₂O | 60–80 °C | Prone to rapid protodeboronation; milder conditions are essential.[10][11][13] |
| Protected Boronic Acids (Bpin, MIDA) | XPhos Pd G3 / RuPhos | K₃PO₄, KF | Dioxane/H₂O, THF | 80–100 °C | The protecting group enhances stability, allowing for more standard conditions.[6][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boron Suzuki Coupling | Borates Today [borates.today]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
Technical Support Center: Suzuki Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on the low yield observed when using 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid . As Senior Application Scientists, we understand that coupling sterically hindered and electronically deactivated substrates presents unique difficulties. This document offers a structured, question-and-answer approach to diagnose and resolve these common experimental hurdles, grounded in mechanistic principles and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues reported by researchers. We will explore the underlying chemical principles for each problem and provide actionable solutions.
Q1: My Suzuki coupling with this compound is resulting in very low yield or fails to proceed. What are the primary factors I should investigate?
Low conversion in Suzuki couplings involving challenging substrates often stems from issues within the catalytic cycle's key steps: oxidative addition, transmetalation, or reductive elimination.[1][2][3] Your specific boronic acid is both sterically hindered (due to the ortho-isopropylcarbamoyl group) and electronically deactivated (the aryl chloride is a less reactive electrophile).
Primary Diagnostic Questions:
-
Is the Oxidative Addition Step Failing? The Carbon-Chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition of the palladium catalyst to the aryl chloride the rate-limiting step.[4] This is especially true for electron-neutral or electron-rich aryl chlorides.
-
Is Transmetalation Inefficient? The transfer of the organic group from the boron atom to the palladium center can be sluggish. This can be due to steric hindrance around the boron atom or improper activation of the boronic acid by the base.[2][5]
-
Is the Catalyst Deactivating? The formation of palladium black (agglomerated palladium nanoparticles) is a visual indicator of catalyst deactivation and can lead to a stalled reaction.[4][6] This can be caused by the presence of oxygen, high temperatures, or inappropriate ligand choice.
Q2: I'm using a standard palladium catalyst like Pd(PPh₃)₄ and not seeing good results. How do I select a more appropriate catalyst and ligand system for this challenging substrate?
Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating unreactive aryl chlorides.[4] For substrates like yours, which are both sterically demanding and electronically deactivated, a more sophisticated catalyst system is required. The ligand plays a crucial role in modulating the catalyst's reactivity.[1][2]
Solution: Employ Bulky, Electron-Rich Ligands
Modern biaryl phosphine ligands, often referred to as "Buchwald ligands," are designed to overcome these challenges.[7] These ligands possess two key features:
-
High Electron Density: This promotes the oxidative addition of the palladium into the C-Cl bond.[1][8]
-
Steric Bulk: This facilitates the final reductive elimination step, which can be slow for hindered substrates, and helps to stabilize the active monoligated Pd(0) species.[1][7][9]
Recommended Ligands for Aryl Chlorides:
| Ligand Name | Key Features & Applications |
| SPhos | Highly active for a broad range of aryl chlorides, including heteroaromatic systems.[10] |
| XPhos | Excellent for sterically hindered and electron-rich aryl chlorides.[11] |
| RuPhos | Often effective for sterically demanding couplings where other ligands may fail.[12] |
Experimental Approach: Catalyst & Ligand Screening
A systematic screening of different palladium precatalysts and ligands is the most effective way to identify the optimal combination for your specific reaction.
Q3: I suspect issues with my base or solvent. What are the best practices for selecting these reagents for a difficult Suzuki coupling?
The choice of base and solvent is critical and interdependent. The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[2][5] The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
Base Selection:
For sterically hindered boronic acids, stronger bases are often required to promote the formation of the boronate complex. However, overly harsh basic conditions can lead to side reactions like protodeboronation.
-
Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][13]
Solvent Selection:
Aprotic polar solvents are generally preferred. The addition of water can be beneficial as it helps to dissolve the inorganic base and can accelerate transmetalation.[1][14]
-
Recommended Solvents:
Troubleshooting Protocol: Base and Solvent Screening
A matrix-based screening approach, where different combinations of recommended bases and solvents are tested, is highly effective.
Q4: I'm observing significant side products, such as the homocoupling of my boronic acid or dehalogenation of my aryl chloride. How can I minimize these?
Side reactions are a common cause of low yield and can complicate purification.[15] Understanding their mechanisms is key to mitigating them.
-
Protodeboronation: This is the hydrolysis of the boronic acid, replacing the C-B bond with a C-H bond.[1][15][16] It is often promoted by high temperatures and prolonged reaction times, especially with electron-deficient boronic acids.[17][18]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Boronic acid homocoupling is often promoted by the presence of oxygen.[8]
-
Solution: Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[16][18] Using a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes reduce homocoupling that occurs during the in-situ reduction of the catalyst.[13]
-
-
Dehalogenation: The aryl chloride is reduced to the corresponding arene.[1][16]
-
Solution: This can be caused by certain bases or protic solvents acting as hydride sources. Switching to a different base/solvent system can be effective. Bulky, electron-rich ligands tend to favor the desired cross-coupling pathway.[16]
-
Visualizing the Process
To better understand the reaction and the troubleshooting logic, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[18]
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol %) to the flask under a positive flow of inert gas.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preventing homo-coupling of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid.
Topic: Preventing Homo-Coupling of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to our dedicated technical support guide. Homo-coupling of boronic acids is a persistent challenge in Suzuki-Miyaura cross-coupling reactions, leading to diminished yields of the desired product and complex purification profiles. This guide provides an in-depth, practical framework for troubleshooting and preventing the formation of the undesired symmetrical biaryl byproduct derived from this compound. We will move beyond simple procedural lists to explore the mechanistic underpinnings of this side reaction, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter. Our approach is to diagnose the root cause and provide actionable, scientifically-grounded solutions.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is it and why is it forming?
A1: You are likely observing the homo-coupling product, which arises from the joining of two molecules of your this compound. This side reaction is a common pitfall in Suzuki-Miyaura couplings and fundamentally competes with your desired cross-coupling pathway, consuming your starting material and reducing the overall yield.[1][2][3]
The formation of this byproduct is primarily driven by two well-established mechanisms:
-
Oxygen-Mediated Oxidative Coupling: This is the most frequent cause. Trace amounts of oxygen (O₂) in your reaction vessel can oxidize the active Palladium(0) catalyst to Palladium(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homo-coupled product and regenerate the Pd(0) catalyst.[2][4][5] The presence of oxygen essentially creates a catalytic cycle for this undesired reaction.
-
Palladium(II)-Mediated Coupling: If you are using a Pd(II) salt as a pre-catalyst (e.g., Pd(OAc)₂, PdCl₂), it can react directly with the boronic acid before the main catalytic cycle is established.[1][6] This stoichiometric reaction forms the homo-coupled dimer and reduces the Pd(II) to the active Pd(0) state required for the cross-coupling. This is often a problem at the very beginning of the reaction.
Your specific substrate, this compound, possesses electron-withdrawing groups (the chloro and amide functionalities). Electron-deficient arylboronic acids can be particularly susceptible to side reactions, including homo-coupling.[7][8]
Q2: My initial diagnosis points to homo-coupling. What is the single most critical factor I need to control?
A2: The rigorous exclusion of oxygen is, without question, the most critical parameter to control.[6][9][10] As explained above, oxygen is the primary culprit in facilitating the most common homo-coupling pathway. Your reaction setup must ensure a truly inert atmosphere.
dot
Caption: A logical workflow for troubleshooting homo-coupling.
Q3: I am using a Pd(II) pre-catalyst. How can I adapt my procedure to minimize the initial burst of homo-coupling?
A3: This is a common scenario. While switching to a Pd(0) source like Pd(PPh₃)₄ is a direct solution, you can retain your Pd(II) pre-catalyst with some procedural modifications.
-
Introduce a Mild Reducing Agent: The addition of a mild reducing agent can help to rapidly and cleanly reduce the Pd(II) to Pd(0) in situ, minimizing its opportunity to react with the boronic acid. Potassium formate (KCOOH) has been shown to be effective for this purpose without interfering with the main catalytic cycle.[6][11]
-
Pre-heat the Mixture: One effective technique is to pre-heat the reaction mixture containing the aryl halide, base, solvent, and catalyst before adding the boronic acid.[10] This allows the active Pd(0) catalyst to form and potentially even undergo oxidative addition with the aryl halide first. Once the boronic acid is introduced, the system is already primed for the desired cross-coupling pathway.
Q4: Beyond oxygen and the catalyst, what other reaction parameters should I optimize?
A4: The choice of base, solvent, and temperature creates a complex interplay that can either favor or suppress homo-coupling.
| Parameter | Recommendation for Minimizing Homo-coupling | Rationale |
| Base | Use a moderately strong, non-hydroxide base like K₃PO₄ or K₂CO₃. Cs₂CO₃ is also effective but more expensive. | Strong bases like NaOH or KOH can sometimes accelerate side reactions.[12] The base's primary role is to activate the boronic acid to form a more nucleophilic boronate "ate" complex for transmetalation.[13][14][15] The goal is to facilitate this step efficiently without promoting decomposition or other pathways. |
| Solvent | A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, THF) with water is standard. Ensure solvents are properly degassed. | The solvent system affects the solubility of the base and the palladium species, influencing reaction rates.[16][17] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2] |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate. | While higher temperatures can increase reaction rates, they can also accelerate the rate of side reactions like homo-coupling and protodeboronation.[18] Monitoring the reaction by TLC or LC-MS is crucial to avoid unnecessarily long heating times. |
Q5: I've tried everything and still see significant homo-coupling. Is there an advanced protocol I can use?
A5: Yes. If homo-coupling remains a persistent issue, it often indicates that the instantaneous concentration of the boronic acid in the reaction is too high, favoring the bimolecular side reaction. The solution is to control its concentration through slow addition .
Instead of adding all the this compound at the beginning, dissolve it in a small amount of the degassed reaction solvent and add it dropwise to the heated reaction mixture over 30-60 minutes using a syringe pump.[19] This technique keeps the concentration of the boronic acid low at any given moment, significantly disfavoring the second-order homo-coupling reaction relative to the desired cross-coupling.
Visualizing the Competing Pathways
Understanding the mechanistic landscape is key to troubleshooting. The following diagram illustrates the desired catalytic cycle for Suzuki-Miyaura coupling and the major competing pathway for homo-coupling.
dot
Caption: Competing Suzuki cross-coupling and oxygen-mediated homo-coupling pathways.
Optimized Protocol: Minimizing Homo-coupling of this compound
This protocol integrates the best practices discussed above for a generic Suzuki-Miyaura coupling reaction.
1. Reagent Preparation:
-
Ensure the aryl halide, base (e.g., K₃PO₄), and catalyst are of high purity.
-
Use anhydrous, high-purity solvents (e.g., 1,4-Dioxane and water).
2. Rigorous Degassing (Crucial Step):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the solvent mixture (e.g., Dioxane/Water 4:1).
-
Perform at least three "freeze-pump-thaw" cycles to ensure complete removal of dissolved oxygen.
-
Alternatively, for a less rigorous but often sufficient method, sparge the solvent with a subsurface stream of argon or nitrogen for 30-60 minutes.[6]
3. Reaction Assembly (Under Inert Atmosphere):
-
Maintain a positive pressure of argon or nitrogen throughout the entire setup and reaction time.
-
To the degassed solvent, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
If using a Pd(II) catalyst, add it here and consider pre-heating as described in Q3.
-
-
Add the this compound (1.1-1.3 equiv). For particularly problematic cases, use the slow-addition technique described in Q5.
4. Reaction Execution:
-
Heat the reaction mixture to the optimized temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Aim for the shortest reaction time required for the consumption of the limiting reagent.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
By implementing this structured, mechanistically informed approach, you can significantly suppress the formation of the homo-coupled byproduct and maximize the yield of your desired cross-coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Optimizing catalyst loading for substituted phenylboronic acid reactions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for optimizing Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this versatile reaction. This guide is structured to address specific experimental challenges through a troubleshooting Q&A and a broader FAQ section, ensuring you can quickly find solutions to the issues encountered at the bench.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section is designed to address specific, common problems encountered during the Suzuki-Miyaura coupling of substituted phenylboronic acids. Each entry follows a diagnostic approach to identify the root cause and provides actionable solutions.
Q1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the first things I should check?
A1: A failed Suzuki coupling can be frustrating, but a systematic check of key parameters can often reveal the culprit. Begin by assessing the following:
-
Catalyst Activity & Integrity: The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[2][3] Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[4]
-
Oxygen Contamination: The presence of molecular oxygen is detrimental. It can lead to the oxidative degradation of the active Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid, consuming your starting material.[2][4][5] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[4][6]
-
Reagent Quality and Stability:
-
Boronic Acid: Phenylboronic acids, especially those bearing electron-withdrawing groups, can be unstable and susceptible to decomposition, primarily through protodeboronation.[4][6] Use fresh, high-purity boronic acid. If instability is suspected, consider converting it to a more robust derivative like a pinacol ester (BPin) or a potassium trifluoroborate salt.[6]
-
Aryl Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[4] Couplings involving aryl chlorides are significantly more challenging and often require specialized, highly active catalyst systems with electron-rich, bulky phosphine ligands to facilitate the difficult oxidative addition step.[7][8]
-
-
Base and Solvent Purity: Ensure the base is finely powdered and of high purity.[2] Solvents should be anhydrous (unless using a biphasic system) and thoroughly degassed.[4][9]
Q2: I'm observing significant protodeboronation of my phenylboronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the –B(OH)₂ group with a hydrogen atom, is a common pathway for decomposition, particularly for electron-deficient and heteroaromatic boronic acids.[4][6] Elevated temperatures and the presence of water can accelerate this process.[6]
Here are several strategies to mitigate it:
-
Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation.[10] Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be highly effective.[4]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction. For sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[4][6]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative is often the best solution. Pinacol esters, MIDA boronates, or aryltrifluoroborates are significantly more resistant to premature decomposition.[4][6] These reagents often release the active boronic acid species slowly into the reaction, keeping its standing concentration low and minimizing the rate of protodeboronation.[6]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of this side reaction.[4] Monitor the reaction closely to determine the optimal endpoint.
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solutions |
| Low/No Yield | Inactive catalyst, oxygen contamination, poor reagent quality. | Use fresh catalyst/ligands, rigorously degas solvents, verify reagent purity.[2][4] |
| Protodeboronation | Unstable boronic acid, harsh base, excess water, high temp. | Use milder base (K₃PO₄, KF), run anhydrous, lower temperature, use boronic esters.[4][6] |
| Homocoupling | Oxygen in the reaction vessel. | Improve degassing of solvent and reaction headspace; maintain positive inert gas pressure.[5] |
| Sluggish Reaction | Poor oxidative addition (esp. with aryl chlorides). | Use electron-rich, bulky ligands (e.g., XPhos, SPhos); increase temperature.[7][8] |
| Catalyst Deactivation | Impurities in reagents/solvents, thermal decomposition. | Purify reagents, use high-purity solvents, avoid excessive temperatures.[11] |
Q3: My reaction with a sterically hindered aryl halide is very slow or gives a low yield. What adjustments should I make?
A3: Steric hindrance can impede both the oxidative addition and the final reductive elimination steps of the catalytic cycle. For sterically demanding substrates, particularly those involving tetra-ortho-substituted biaryl synthesis, the choice of ligand is paramount.
-
Promote Reductive Elimination: Bulky ligands are known to accelerate the reductive elimination step, which is often the rate-limiting step for hindered substrates.[3][12] Ligands like SPhos, XPhos, or other biaryl phosphines create steric pressure on the palladium center, facilitating the formation of the new C-C bond and turnover of the catalyst.[12][13]
-
Optimize the Base: For hindered couplings, a strong but non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is frequently a good choice in these systems.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about optimizing catalyst loading and reaction conditions for Suzuki-Miyaura couplings.
Q1: What is the role of the base, and how do I select the right one?
A1: The base plays a crucial role in the Suzuki-Miyaura reaction; it is not merely a spectator. Its primary function is to activate the boronic acid.[10] It reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which then participates in the transmetalation step with the Pd(II)-halide complex.[14][15][16]
Selection Guide:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are perhaps the most common bases used. They are effective for a wide range of substrates. Cesium carbonate is more soluble and basic, often providing better results for challenging couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates and for reactions involving sensitive functional groups.[2][6]
-
Fluorides (KF, CsF): Fluoride ions can also activate boronic acids. They are considered mild and are particularly useful when base-labile groups, such as esters, are present in the substrates.[10]
Q2: How do I choose the optimal palladium catalyst and ligand?
A2: The combination of the palladium source and the ligand determines the catalyst's activity and stability. The ligand stabilizes the palladium center and its electronic and steric properties critically influence the rates of oxidative addition and reductive elimination.[1][17]
-
Electron-Rich Ligands: Ligands with electron-donating groups (e.g., alkylphosphines, N-heterocyclic carbenes (NHCs)) increase the electron density on the palladium center. This promotes the oxidative addition step, which is especially important for less reactive electrophiles like aryl chlorides.[3][7]
-
Sterically Bulky Ligands: Increased steric bulk on the ligand generally accelerates the reductive elimination step to form the final product.[3] This is crucial for forming sterically congested C-C bonds.
Commonly Used Ligands for Suzuki-Miyaura Reactions
| Ligand Type | Examples | Key Characteristics & Applications |
| Triarylphosphines | PPh₃ | General-purpose, foundational ligand. Often used in Pd(PPh₃)₄. Less active for challenging substrates. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-rich. Excellent for activating aryl chlorides but can be air-sensitive.[8] |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | State-of-the-art ligands. Provide a balance of steric bulk and electron-donating ability. Highly effective for a broad range of challenging substrates, including hindered partners and aryl chlorides.[13] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand often found in the stable precatalyst Pd(dppf)Cl₂. Robust and versatile for many standard couplings.[6] |
Q3: What is a typical catalyst loading, and when should I adjust it?
A3: For many standard Suzuki-Miyaura reactions, a catalyst loading of 0.5 to 2 mol% palladium is a good starting point.[2] However, the optimal loading is a balance between reaction efficiency, cost, and the level of residual metal in the final product.
-
When to Increase Loading (e.g., 2-5 mol%):
-
When using challenging substrates like deactivated aryl chlorides or sterically hindered partners.[18]
-
If the reaction is sluggish and other optimization attempts (temperature, ligand change) have failed.
-
-
When to Decrease Loading (e.g., <0.5 mol%):
Q4: How can I monitor the progress of my reaction effectively?
A4: Monitoring the reaction is critical to avoid unnecessary heating, which can lead to side reactions like protodeboronation.[4]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the conversion of starting materials and the formation of products and byproducts. They are the gold standard for reaction optimization.[2][21][22] Automated sampling techniques can be integrated with these methods to generate detailed kinetic profiles.[22]
Experimental Protocols & Workflows
General Experimental Workflow for a Suzuki-Miyaura Reaction
This protocol provides a robust starting point for a typical Suzuki-Miyaura coupling. It should be optimized for specific substrates.[6][23]
Troubleshooting Decision Tree for Low-Yield Reactions
Use this logical guide to diagnose and solve issues with underperforming reactions.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. theses.enscm.fr [theses.enscm.fr]
- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. vapourtec.com [vapourtec.com]
- 22. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Chloro-3-(isopropylcarbamoyl)phenylboronic Acid
Welcome to the technical support center for the purification of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid (CAS 871332-74-0).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key building block in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively in your laboratory.
Arylboronic acids are notoriously challenging to purify due to their unique chemical properties.[4] They can be prone to dehydration to form cyclic boroxine anhydrides, undergo protodeboronation, and their amphiphilic nature often leads to problematic behavior during chromatography.[4][5][6] This guide provides a structured approach to overcoming these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile depends heavily on the synthetic route, but several common species are frequently observed. Understanding these is the first step to selecting an appropriate purification strategy.
| Impurity Type | Common Origin / Cause | Recommended Removal Method |
| Boroxine Anhydride | Dehydration of the boronic acid (often during workup or storage). It is a cyclic trimer.[5][6] | Hydrolysis during aqueous workup (e.g., acid-base extraction) or recrystallization from a water-containing solvent system. |
| Protodeboronation Product | Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be catalyzed by acid, base, or residual metals.[4][7] | Acid-base extraction, Recrystallization, or Chromatography (as pinacol ester). |
| Unreacted Starting Materials | Incomplete reaction during synthesis (e.g., the corresponding aryl halide). | Acid-base extraction is highly effective for separating the acidic product from neutral starting materials. |
| Homocoupling Dimers | Coupling of two aryl units from the starting material. | Recrystallization or Chromatography. |
Q2: Why is standard silica gel chromatography often ineffective for this compound?
A2: This is a frequent point of frustration. The acidic nature of the boronic acid moiety leads to strong interactions with the slightly acidic silica gel surface. This can cause significant streaking of the product, poor separation, and in some cases, on-column decomposition.[4][8][9] While some success can be achieved with solvent systems containing modifiers like acetic acid, it is often an unreliable and low-yielding method.[8]
Q3: My purified boronic acid shows new impurities after storage. What is happening?
A3: This is likely due to the formation of the boroxine anhydride through the loss of water. This is a reversible process. Storing the purified, dry solid in a desiccator under an inert atmosphere (like nitrogen or argon) at a low temperature can significantly slow this process.[2]
Q4: What is "oiling out" during recrystallization and how can I prevent it?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or comes out of solution as a super-cooled liquid instead of forming crystals upon cooling.[6] This often happens if the cooling process is too rapid or if the solvent is a very poor solvent for the compound even when hot. To prevent this, ensure you are using the minimum amount of hot solvent required for full dissolution, allow the solution to cool slowly and undisturbed, and consider using a mixed-solvent system to better control solubility.[6]
Troubleshooting Guide: From Problem to Pure Product
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Purity (<90%) after Initial Synthetic Work-up
-
Probable Cause: The crude product contains significant amounts of non-acidic impurities, such as unreacted aryl halides or homocoupling byproducts.
-
Recommended Solution: Acid-Base Extraction. This is the most robust and highly recommended first-line purification strategy for crude arylboronic acids.[10][11][12] It leverages the acidic nature of the boronic acid group to separate it from neutral or basic impurities.
Caption: Workflow for purification via acid-base extraction.
Problem 2: Product Fails to Crystallize or "Oils Out"
-
Probable Cause: An inappropriate solvent system is being used, or the cooling rate is too fast, trapping impurities.[6]
-
Recommended Solution: Systematic Recrystallization. Finding the right solvent is key. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Solvent Screening: In parallel vials, test the solubility of ~10-20 mg of crude product in 0.5 mL of different solvents (see table below).
-
Dissolution: To the vial with the chosen solvent system, add the crude solid and heat to boiling with stirring. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
| Solvent System | Suitability for Arylboronic Acids | Rationale / Notes |
| Water | Good (especially for polar BAs) | Can hydrolyze boroxine impurities back to the desired acid.[6][9] |
| Ethyl Acetate (EtOAc) / Hexanes | Excellent (common choice) | Dissolve in minimal hot EtOAc, then add hot hexanes until cloudy. Re-heat to clarify and cool slowly.[8] |
| Toluene | Good | Often works well for less polar aryl compounds.[14] |
| Acetonitrile / Water | Good | A polar system that can be effective. A patent for a similar compound uses this system with a salting-out step.[15] |
Problem 3: Persistent Impurities Remain After Extraction & Recrystallization
-
Probable Cause: The remaining impurities have very similar solubility and acidity profiles to the desired product.
-
Recommended Solution: Purification via Derivatization. Converting the boronic acid to a less polar, more stable derivative can dramatically change its properties, allowing for easy purification by standard silica gel chromatography. The most common method is conversion to the pinacol ester.[10]
Caption: Decision tree for selecting a purification strategy.
-
Esterification: Dissolve the impure boronic acid in an appropriate solvent (e.g., toluene or ethyl acetate). Add 1.1 equivalents of pinacol.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion. The reaction can often be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, wash with water and brine, and dry the organic layer over sodium sulfate.
-
Chromatography: Concentrate the solution and purify the resulting crude pinacol ester by standard silica gel column chromatography, typically using a hexanes/ethyl acetate gradient. The ester is significantly less polar and will not streak like the free acid.
-
Hydrolysis (Optional): The purified pinacol ester can often be used directly in subsequent reactions (e.g., Suzuki couplings). If the free boronic acid is required, the ester can be hydrolyzed back using aqueous acid or base.
References
- 1. This compound, CasNo.871332-74-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. (4-Chloro-3-(isopropylcarbamoyl)phenyl)boronic acid, CasNo.871332-74-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. This compound | 871332-74-0 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Separating Phenylboronic acid from its trimer anhydride - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues with Boronic Acids in Organic Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming the common yet challenging issue of poor boronic acid solubility in organic solvents. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles governing boronic acid solubility, empowering you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Boronic Acid Solubility Conundrum
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their utility, their unique chemical structure, R-B(OH)₂, often leads to solubility challenges in the very organic solvents required for these transformations.[1][2] This guide will dissect the root causes of these solubility issues and provide a comprehensive toolkit of field-proven strategies to overcome them.
A primary factor complicating the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimers known as boroxines.[3][4] This equilibrium between the monomeric boronic acid and the trimeric boroxine is highly dependent on the solvent, temperature, and the specific substituents on the boronic acid.[3][4][5] The differing polarities of the boronic acid and its corresponding boroxine often lead to unpredictable solubility behavior.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.
FAQ 1: My boronic acid won't dissolve in my reaction solvent. What are my immediate options?
When faced with an insoluble boronic acid, a systematic approach to solvent selection and modification is the first line of defense.
Initial Troubleshooting Steps:
-
Solvent Screening: The "like dissolves like" principle is a good starting point. Boronic acids, with their polar hydroxyl groups, generally exhibit better solubility in more polar organic solvents. A quick screen of solvents from different classes can often identify a suitable medium.
-
Co-Solvent Systems: If a single solvent is inadequate, a co-solvent system can be highly effective. The addition of a more polar, miscible solvent can disrupt the crystal lattice of the boronic acid and enhance solvation.
| Solvent Class | Recommended Solvents | General Solubility of Phenylboronic Acid | Rationale |
| Ethers | Dioxane, Tetrahydrofuran (THF), Dipropyl ether | High | Ethers can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the boronic acid.[3][6] |
| Ketones | Acetone, 3-Pentanone | High | The polar carbonyl group in ketones facilitates dissolution.[3][6] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | Often used in Suzuki-Miyaura reactions, but may require heating or co-solvents for sufficient solubility. |
| Alkanes | Hexane, Methylcyclohexane | Very Low | Non-polar alkanes are generally poor solvents for polar boronic acids.[3][6] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are excellent at solvating a wide range of polar organic molecules. |
Experimental Protocol: Rapid Solvent Screening
-
To a series of small vials, add a few milligrams of your boronic acid.
-
Add a measured volume (e.g., 0.5 mL) of each candidate solvent or co-solvent mixture.
-
Observe the solubility at room temperature with stirring.
-
If the boronic acid remains insoluble, gently heat the mixture to the intended reaction temperature and observe any changes in solubility.
FAQ 2: I've tried different solvents with little success. Is there a chemical modification I can perform to improve solubility?
Absolutely. One of the most robust and widely adopted strategies is the conversion of the boronic acid to a boronate ester.[3][6][7] This derivatization replaces the polar hydroxyl groups with alkoxy or aryloxy groups, significantly increasing the compound's lipophilicity and, consequently, its solubility in organic solvents.
The Power of Boronate Esters:
-
Increased Solubility: Pinacol esters, for example, are generally much more soluble in common organic solvents than their corresponding boronic acids.[3][6]
-
Enhanced Stability: Boronate esters are often more stable to air and moisture and are less prone to protodeboronation, a common side reaction in Suzuki-Miyaura couplings.[8]
-
Slow Release: Certain boronate esters, such as MIDA (N-methyliminodiacetic acid) boronates, can act as slow-release sources of the active boronic acid during a reaction, which can be beneficial for both solubility and for mitigating the decomposition of unstable boronic acids.[9][10]
Experimental Protocol: Synthesis of a Phenylboronic Acid Pinacol Ester
-
In a round-bottom flask, dissolve phenylboronic acid (1.0 eq) and pinacol (1.1 eq) in a suitable solvent such as toluene or THF.
-
Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent reaction or purified by column chromatography or recrystallization.
Caption: Conversion of an insoluble boronic acid to a soluble boronate ester.
FAQ 3: My reaction is biphasic, and the boronic acid is only soluble in the aqueous phase. How can I facilitate the reaction?
For reactions occurring at the interface of two immiscible solvents, a phase-transfer catalyst (PTC) is an excellent tool to shuttle the boronic acid from the aqueous phase to the organic phase where the reaction with the organohalide and palladium catalyst occurs.[11][12][13]
Mechanism of Phase-Transfer Catalysis:
Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are common PTCs. The lipophilic alkyl chains of the PTC allow it to be soluble in the organic phase, while the positively charged nitrogen can pair with the anionic boronate species (formed by the reaction of the boronic acid with a base in the aqueous phase), facilitating its transport into the organic layer.
Caption: Mechanism of phase-transfer catalysis for boronic acids.
FAQ 4: I suspect boroxine formation is the cause of my solubility issues. How can I control this equilibrium?
The equilibrium between the boronic acid and its boroxine can be influenced by the solvent choice and the presence of water.[4][14]
-
In non-polar, anhydrous solvents, the equilibrium often favors the less polar boroxine.[5]
-
In the presence of water or in more polar solvents, the equilibrium can be shifted back towards the monomeric boronic acid.[14]
If you suspect boroxine formation is leading to insolubility, consider the following:
-
Add a small amount of a protic solvent: A small addition of water or an alcohol to your reaction mixture can sometimes be enough to hydrolyze the boroxine back to the more soluble boronic acid.
-
Utilize a boronic acid surrogate: As mentioned in FAQ 2, using a boronate ester completely circumvents the issue of boroxine formation.
Advanced Strategies for Persistent Solubility Challenges
For particularly challenging substrates, more advanced techniques may be necessary.
Slow-Release Strategies
For boronic acids that are not only poorly soluble but also unstable under the reaction conditions, a slow-release strategy using a stable precursor is highly effective.[9][10] MIDA boronates are a prime example of air-stable, crystalline solids that slowly hydrolyze under basic conditions to release the active boronic acid in low concentrations, minimizing degradation while still allowing for efficient cross-coupling.[9]
The Role of Base and Additives
The choice of base can impact not only the catalytic cycle of the Suzuki-Miyaura reaction but also the solubility of the boronic acid.[15] In some cases, the formation of a boronate salt with the base can improve solubility. Experimenting with different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) or even organic bases can sometimes resolve solubility issues. Additionally, additives like trimethyl borate have been shown to enhance the solubility of in-situ generated boronate complexes.[16]
Summary and Decision-Making Workflow
The following flowchart provides a structured approach to troubleshooting boronic acid solubility issues.
Caption: Decision-making workflow for addressing boronic acid insolubility.
By systematically applying these strategies, researchers can effectively overcome the solubility challenges associated with boronic acids, leading to more efficient, reproducible, and successful synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of Hindered Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates. As a self-validating system, this document provides not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with sterically hindered boronic acids in Suzuki-Miyaura coupling reactions.
Q1: My Suzuki coupling with a hindered boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving sterically hindered substrates are a frequent challenge. The issue often stems from one or more of the following factors: inefficient catalyst activity, competing side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Inadequate reduction can lead to a low concentration of the active catalyst.[1][2]
-
Protodeboronation: This is a major side reaction where the boronic acid is converted back to the corresponding arene, effectively removing your nucleophile from the reaction.[3][4][5] This is particularly problematic with electron-deficient or heteroaromatic boronic acids, and can be exacerbated by harsh basic conditions and the presence of water.[2][4]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is another common side reaction. This can be mediated by oxygen in the reaction mixture or by the Pd(II) precatalyst itself before the catalytic cycle is fully established.[6][7]
-
Steric Hindrance: The sheer bulk of the substrates can slow down key steps in the catalytic cycle, namely oxidative addition and transmetalation, leading to low conversion rates.[1][8]
Q2: I am observing a significant amount of a byproduct corresponding to the protonated form of my boronic acid. What is causing this and how can I prevent it?
A2: The byproduct you are observing is a result of protodeboronation , a reaction where the C-B bond is cleaved and replaced with a C-H bond.[3][5] For many arylboronic acids, this process is catalyzed by aqueous base.[9]
Strategies to Minimize Protodeboronation:
| Strategy | Rationale | Recommended Action |
| Use Milder Bases | Strong bases can accelerate the rate of protodeboronation.[2] | Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[2][10] |
| Employ Anhydrous Conditions | Water is a proton source for protodeboronation.[10] | Use anhydrous solvents and bases. Consider bases like potassium trimethylsilanolate (TMSOK) for highly sensitive substrates.[2] |
| Protect the Boronic Acid | Converting the boronic acid to a more stable derivative can prevent premature decomposition.[2][3] | Use boronic esters (e.g., pinacol esters), MIDA boronates, or aryltrifluoroborates. These reagents often provide a "slow release" of the active boronic acid.[3][11][12] |
| Optimize Reaction Temperature | Higher temperatures can increase the rate of protodeboronation.[2][5] | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| "Cationic" Suzuki Coupling | This method avoids the use of a base altogether, thus preventing base-promoted protodeboronation.[13][14][15] | Employ a PAd₃-Pd catalyst system that can proceed at room temperature without a base.[13][14][15] |
Q3: My main byproduct is the homocoupled dimer of my boronic acid. How can I suppress this side reaction?
A3: Homocoupling of boronic acids to form symmetrical biaryls is a common issue that reduces the yield of the desired cross-coupled product and complicates purification.[6] This side reaction is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of the boronic acid to form the homocoupled product.[6][7]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) species.[6][7]
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
II. Troubleshooting Guides
This section provides in-depth guides to address specific experimental challenges.
Guide 1: Overcoming Low Reactivity with Sterically Hindered Substrates
Steric bulk on either the boronic acid or the aryl halide can significantly impede the reaction.[1] The key is to select components that can accommodate this steric hindrance.
Key Parameters and Recommendations:
| Parameter | Rationale | Recommended Action |
| Ligand Choice | Bulky, electron-rich phosphine ligands are essential for promoting oxidative addition and facilitating the formation of a sterically accessible active catalyst.[2][16] | Use Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[2] Arsa-Buchwald ligands have also shown effectiveness with hindered substrates.[16] |
| Palladium Precatalyst | Precatalysts that readily form the active monoligated Pd(0) species are often more effective for hindered substrates. | Consider using modern palladacycle precatalysts (e.g., G3 or G4 precatalysts). |
| Base Selection | The choice of base can influence the rate of transmetalation. A strong, non-nucleophilic base is often required. | K₃PO₄ and Cs₂CO₃ are often effective choices for difficult couplings.[2][10] |
| Solvent System | The solvent can influence catalyst solubility and activity.[17] | Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[17][18] |
| Temperature | Higher temperatures can help overcome the activation energy barrier for sterically demanding substrates.[2] | Reactions are typically run at elevated temperatures (80-110 °C).[2] |
Experimental Protocol: Screening Ligands for a Hindered Coupling
-
Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the hindered aryl halide (1.0 equiv), hindered boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Ligand Addition: To each vial, add a different bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) at a consistent Pd:ligand ratio (typically 1:2).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃ or a suitable precatalyst) to each vial.
-
Reaction Setup: Seal the vials, remove them from the glovebox, and add degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Execution: Place the vials in a preheated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of each reaction by LC-MS or GC-MS at regular intervals (e.g., 2h, 6h, 24h) to determine the most effective ligand.
Guide 2: Managing Catalyst Deactivation
Catalyst deactivation can lead to stalled reactions and low yields. Understanding the potential deactivation pathways is key to mitigating them.
Common Modes of Catalyst Deactivation:
-
Oxidation: As mentioned, oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[6]
-
Phosphine Ligand Degradation: Bulky phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures.
-
Formation of Inactive Palladium Species: In some cases, the catalyst can aggregate to form palladium black, which has low catalytic activity. Nickel catalysts, sometimes used as an alternative, can undergo deactivation through dimerization of Ni(II) intermediates.[19][20]
Preventative Measures:
| Measure | Rationale |
| Rigorous Degassing | Minimizes oxygen in the reaction mixture, protecting the Pd(0) catalyst and phosphine ligands from oxidation.[10] |
| Use of Robust Ligands | Modern biarylphosphine ligands are designed for high thermal stability and resistance to degradation. |
| Appropriate Catalyst Loading | While higher catalyst loading can sometimes overcome slow reaction rates, it can also lead to a higher concentration of decomposition products. Optimize the catalyst loading for your specific reaction. |
| Control of Reaction Temperature | Avoid excessively high temperatures that can accelerate catalyst decomposition. |
Visualizing the Suzuki Catalytic Cycle and Side Reactions:
Caption: The Suzuki-Miyaura catalytic cycle and major side reactions.
III. References
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1483-1487. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Retrieved from --INVALID-LINK--
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids. Retrieved from --INVALID-LINK--
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1483-1487. Retrieved from --INVALID-LINK--
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Retrieved from --INVALID-LINK--
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536-12546. Retrieved from --INVALID-LINK--
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Retrieved from --INVALID-LINK--
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1483-1487. Retrieved from --INVALID-LINK--
-
Diao, T., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 11(21), 13354-13364. Retrieved from --INVALID-LINK--
-
Scott, J. S., et al. (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 10(15), 8431-8443. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--
-
Yamamoto, T., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Protodeboronation in Suzuki Reactions. Retrieved from --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(11), 2844-2856. Retrieved from --INVALID-LINK--
-
Yamamoto, T., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--
-
Tanaka, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(4), 1329-1335. Retrieved from --INVALID-LINK--
-
Hesp, K. C., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 4(6), 1690-1695. Retrieved from --INVALID-LINK--
-
Yamamoto, T., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421. Retrieved from --INVALID-LINK--
-
Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 50(46), 11007-11011. Retrieved from --INVALID-LINK--
-
Semproni, M. J., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(22), 4050-4058. Retrieved from --INVALID-LINK--
-
Karadeniz, U., et al. (2018). Effect of solvent on the Suzuki reaction. Tetrahedron Letters, 59(31), 2996-3000. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Retrieved from --INVALID-LINK--
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1895-1899. Retrieved from --INVALID-LINK--
-
Semproni, M. J., et al. (2020). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from --INVALID-LINK--
-
Chen, W., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(30), 7179-7185. Retrieved from --INVALID-LINK--
-
Chen, W., et al. (2019). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(30), 7179-7185. Retrieved from --INVALID-LINK--
-
Gruber-Woelfler, H., et al. (2012). Effect of the solvent on the reaction progress of Suzuki-Miyaura... Catalysis Communications, 20, 104-108. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from --INVALID-LINK--
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. | Semantic Scholar [semanticscholar.org]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing Boronic Acid Stability in Prolonged Reactions
Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern organic synthesis: the instability of boronic acids during long reaction times. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded explanations and actionable troubleshooting strategies to ensure the success of your protracted reactions.
Frequently Asked Questions (FAQs)
Q1: My boronic acid seems to be degrading during my hours-long Suzuki-Miyaura coupling. What are the likely causes?
A1: The instability of boronic acids in lengthy reactions typically stems from two primary decomposition pathways: protodeboronation and oxidation.[1][2][3]
-
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of an undesired arene or alkane byproduct.[1] This process can be catalyzed by both acids and bases and is often exacerbated by the presence of water in the reaction mixture.[1][4]
-
Oxidation of the boronic acid to the corresponding phenol or alcohol is another common degradation route, particularly in the presence of dissolved oxygen or peroxide impurities in solvents.[2][5][6][7]
The propensity for a given boronic acid to undergo these decompositions is highly dependent on its electronic and steric properties, as well as the specific reaction conditions employed.[1]
Q2: I've heard that pH is crucial for boronic acid stability. Can you elaborate?
A2: Yes, pH plays a pivotal role in both the stability and reactivity of boronic acids. The pH of the reaction medium dictates the equilibrium between the neutral, trigonal planar boronic acid (R-B(OH)₂) and the anionic, tetrahedral boronate species (R-B(OH)₃⁻).[8]
-
Under acidic to neutral conditions, the trigonal form is predominant.
-
As the pH increases above the pKa of the boronic acid (typically around 9), the equilibrium shifts towards the tetrahedral boronate.[8]
While the formation of the boronate is essential for the transmetalation step in Suzuki-Miyaura coupling, this species is also often more susceptible to protodeboronation.[8][9] Therefore, careful control of pH is a delicate balancing act between promoting the desired reactivity and minimizing decomposition.
Q3: Are there general strategies to improve the stability of my boronic acid for a reaction that needs to run overnight?
A3: Absolutely. The most effective and widely adopted strategy is the use of a protecting group to form a more stable boronate ester.[10] The most prominent among these is N-methyliminodiacetic acid (MIDA), which forms a highly stable, crystalline MIDA boronate.[11][12]
The core concept behind using MIDA boronates is "slow release."[3][13][14] The MIDA boronate itself is unreactive under typical cross-coupling conditions. However, under controlled basic aqueous conditions, it slowly hydrolyzes to release the active boronic acid in low concentrations throughout the reaction.[13][15] This keeps the instantaneous concentration of the potentially unstable boronic acid low, thereby minimizing decomposition while still allowing the desired coupling to proceed.[12][13]
Other strategies include the formation of boronate esters with sterically hindered diols like pinacol, or the use of diethanolamine (DEA) to form stable DABO boronate adducts.[10][16][17]
Troubleshooting Guides
Scenario 1: Significant Protodeboronation Observed
You are running a Suzuki-Miyaura coupling with an electron-rich heteroaryl boronic acid, and LC-MS analysis shows a significant amount of the corresponding protodeboronated arene.
Troubleshooting Steps:
-
Protect the Boronic Acid as a MIDA Ester: This is the most robust solution for preventing protodeboronation of unstable boronic acids.[3][13][14]
-
Optimize the Base: Strong bases can accelerate protodeboronation.[9] Consider switching to a milder base such as K₃PO₄ or K₂CO₃.[18]
-
Minimize Water Content: While some water is often necessary for the slow release of boronic acid from its MIDA ester, excess water can promote protodeboronation. Use anhydrous solvents and carefully control the amount of aqueous base added.[18]
-
Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can slow down the rate of protodeboronation.
Experimental Protocol: Preparation and Use of a MIDA Boronate for Slow-Release Cross-Coupling
Part A: MIDA Boronate Formation
-
Dissolution: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv) in dimethylformamide (DMF).
-
Azeotropic Removal of Water: Heat the mixture to 80-110 °C and remove the water formed during the reaction via azeotropic distillation with toluene or by using a Dean-Stark apparatus.
-
Isolation: Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture and isolate the crystalline MIDA boronate by filtration. MIDA boronates are generally stable to silica gel chromatography, allowing for high purity.[11][19]
Part B: Slow-Release Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂/SPhos), and a mild base (e.g., K₃PO₄, 3.0 equiv).[13]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 5:1), via syringe.[13]
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir vigorously overnight. The MIDA boronate will slowly hydrolyze, releasing the boronic acid for the cross-coupling reaction.[3][13]
-
Workup and Purification: After the reaction is complete, cool to room temperature, perform a standard aqueous workup, and purify the product by column chromatography.
Visualization of Concepts
Diagram 1: Boronic Acid Decomposition Pathways
Caption: Major decomposition pathways of boronic acids.
Diagram 2: The MIDA Boronate Slow-Release Strategy
Caption: Workflow for MIDA boronate protection and slow-release cross-coupling.
Data Summary
| Protection Strategy | Stability Characteristics | Deprotection/Release Conditions | Key Advantages |
| MIDA Boronates | Indefinitely bench-top stable, compatible with chromatography, stable in air and moisture.[11] | Mild aqueous base (e.g., K₃PO₄, NaHCO₃) at room temperature or elevated temperatures.[20] | Enables slow release of unstable boronic acids, minimizing decomposition and broadening substrate scope.[3][13][14] |
| Pinacol Esters | More stable than corresponding boronic acids, but can be prone to hydrolysis. | Can hydrolyze under reaction conditions. | Readily available and easy to prepare. |
| DABO Boronates | Air and water stable crystalline solids.[16][17] | Hydrolyze in protic solvents used in coupling reactions.[16] | Inexpensive protecting group, easy to prepare.[16] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. MIDA Boronates [sigmaaldrich.com]
Technical Support Center: Troubleshooting Failed Suzuki-Miyaura Coupling Reactions with Complex Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction, particularly when dealing with complex, sterically hindered, or electronically demanding substrates.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its success with intricate molecules is highly sensitive to a range of variables.[1] This guide provides a structured, question-and-answer approach to diagnose and resolve common experimental failures, moving beyond simple procedural lists to explain the underlying chemical principles.
Initial Diagnosis: Triaging Your Reaction Failure
Before diving into specific components, it's crucial to categorize the problem. Most failed Suzuki couplings fall into one of three categories: low or no conversion, significant side product formation, or a stalled/sluggish reaction. Use the following flowchart to guide your initial troubleshooting efforts.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Frequently Asked Questions & Troubleshooting Guides
Problem Area 1: No Reaction or Very Low Conversion
This is one of the most common and frustrating outcomes. The issue almost always lies with one of the core components: the catalyst, the base, or the substrates themselves.
Q1: My reaction shows no conversion. How can I determine if my palladium catalyst is the problem?
A1: Catalyst inactivity is a primary suspect. The catalytically active species is Pd(0), and issues can arise from either the failure to generate it from a Pd(II) precatalyst or its subsequent deactivation.[2]
-
Causality: Many common precatalysts, like Pd(OAc)₂, require in situ reduction to Pd(0). This reduction can be inefficient or consume your reagents.[2] Modern, well-defined "precatalysts" (e.g., Buchwald G3/G4) are designed to generate the active Pd(0) species cleanly and efficiently upon addition of a base.[2][3]
-
Troubleshooting Steps:
-
Switch to a Pre-catalyst: If you are using a simple salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, consider switching to a modern palladacycle or a ligated Pd(0) source like Pd₂(dba)₃.[3][4] This ensures more reliable formation of the active catalyst.
-
Inert Atmosphere is Crucial: The active Pd(0) species is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides or palladium black.[5] Ensure your solvent is rigorously degassed (freeze-pump-thaw or sparging with argon for at least 30 minutes) and the reaction is run under a positive pressure of an inert gas (argon or nitrogen).[6]
-
Check Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be oxidized by trace air. Ensure ligands are stored under inert atmosphere and handled quickly in air.
-
Q2: I've confirmed my catalyst system is generally effective, but my specific reaction with complex substrates isn't working. Could the base be the issue?
A2: Absolutely. The base is not a passive component; it plays a critical role in the transmetalation step, and its choice is paramount.[7] The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[7]
-
Causality: The effectiveness of a base depends on its strength (pKa), solubility, and the nature of its counter-ion. A base that is too weak may not facilitate transmetalation efficiently. Conversely, a base that is too strong can promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.[7][8] Solubility is also key; if the base is not soluble in the reaction medium, it cannot perform its function effectively.
-
Troubleshooting Steps:
-
Screen Different Bases: If a common base like K₂CO₃ fails, try alternatives with different properties. K₃PO₄ is often effective in anhydrous conditions (though it may require a small amount of water to function), while Cs₂CO₃ or CsF can be beneficial due to the higher solubility of cesium salts in organic solvents.[9][10]
-
Consider Solvent and Solubility: The choice of base and solvent are interconnected. For instance, inorganic bases have poor solubility in non-polar solvents like toluene but better solubility in polar aprotic solvents like DMF or in biphasic systems with water.[11][12]
-
Use Anhydrous vs. Hydrated Bases Carefully: The presence of water can be beneficial for dissolving the base and facilitating the catalytic cycle, but it can also promote protodeboronation.[13] If you suspect water-related side reactions, use a carefully dried solvent and an anhydrous base.
-
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Couplings
| Base | Typical Substrates | General Yield Range | Key Considerations |
| K₂CO₃ | Aryl bromides, iodides | Moderate to High | A standard, cost-effective choice. Often used in aqueous/organic mixtures.[10] |
| K₃PO₄ | Aryl chlorides, sterically hindered substrates | High | A stronger base, often used in anhydrous conditions. Can be very effective.[8] |
| Cs₂CO₃ | Challenging couplings, base-sensitive substrates | High to Excellent | High solubility in organic solvents. Milder than hydroxides.[14] |
| KF | Base-labile functional groups | Moderate to High | Fluoride ions are thought to play a unique role in activating the boronic acid.[12] |
| NaOH/KOH | Aryl bromides | Variable (70-90%) | Very strong bases; can lead to side reactions and ester hydrolysis.[7] |
| Organic Bases (e.g., DIPEA) | Substrates with very sensitive functional groups | Variable | Less common, but useful when inorganic bases are incompatible.[7] |
Problem Area 2: Significant Side Product Formation
If your reaction proceeds but yields a mixture of products, identifying the side products is the first step to suppression. The two most common culprits are homocoupling and protodeboronation.
Q3: My main impurity is the homocoupled product of my boronic acid. What causes this and how can I stop it?
A3: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is typically caused by the presence of oxidants, most commonly oxygen, or an excess of Pd(II) species in the reaction mixture.[2]
-
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.[2] Using a Pd(II) source without efficient reduction can also lead to an initial burst of homocoupling as the catalyst is reduced to Pd(0).[8]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction headspace are free of oxygen.[8]
-
Use a Pd(0) Source or Efficient Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates Pd(0) minimizes the amount of Pd(II) available for homocoupling.[8]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a very large excess can sometimes exacerbate homocoupling.
-
Q4: I'm observing significant protodeboronation (my boronic acid is being replaced by hydrogen). How can I prevent this?
A4: Protodeboronation is the protonolysis of the C-B bond and is a frequent side reaction, especially with electron-deficient, heteroaromatic, or sterically hindered boronic acids.[15] It is often promoted by strong bases, high temperatures, and the presence of water.[8]
-
Causality: The C-B bond is susceptible to cleavage by a proton source. This process can be catalyzed by the palladium complex or simply occur as a background reaction under the coupling conditions.[15]
-
Troubleshooting Steps:
-
Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[5]
-
Lower the Reaction Temperature: If kinetics allow, reducing the temperature can decrease the rate of protodeboronation relative to the desired cross-coupling.[8]
-
Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, is a highly effective strategy.[2][8] These esters provide a slow release of the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[15]
-
Caption: Competing pathways in Suzuki-Miyaura coupling reactions.
Problem Area 3: Reaction Stalls or is Sluggish with Complex Substrates
When dealing with sterically demanding substrates (e.g., di- or tri-ortho-substituted biaryls), the reaction may start but fail to reach completion. This often points to issues with steric hindrance or catalyst deactivation over the course of the reaction.
Q5: My reaction with a sterically hindered aryl chloride is extremely slow. How can I speed it up?
A5: This is a classic challenge where the choice of ligand is paramount. Sterically hindered substrates require ligands that can promote both the difficult oxidative addition step and the subsequent reductive elimination.
-
Causality: For sterically demanding couplings, the key steps of oxidative addition and reductive elimination are often slow. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are designed to accelerate these steps.[16][17] They stabilize the palladium center and create a sterically crowded environment that promotes the bond-forming reductive elimination step.[18][19]
-
Troubleshooting Steps:
-
Switch to a Bulky Monophosphine Ligand: Ligands like SPhos, XPhos, or RuPhos are industry standards for challenging couplings. They possess the necessary steric bulk and electron-donating properties to facilitate the reaction.[20][21]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type catalysts, which feature NHC ligands, are also highly effective for sterically hindered substrates and can offer excellent stability.[2][17]
-
Increase Temperature: For sluggish reactions, increasing the temperature (e.g., from 80°C to 110°C in a solvent like dioxane or toluene) can often overcome the activation barrier, provided the substrates are stable.[14]
-
Table 2: Selecting Ligands for Challenging Substrates
| Ligand Class | Examples | Best For | Mechanism of Action |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Sterically hindered aryl chlorides/bromides, heteroaryls | Bulky, electron-rich ligands that promote both oxidative addition and reductive elimination.[16][20] |
| Ferrocenylphosphines | dppf | General purpose, good for electron-rich and -poor substrates | Bidentate ligand with a large bite angle, forms stable complexes.[22] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes (in PEPPSI catalysts) | Sterically demanding substrates, high stability | Strong σ-donors that form very stable bonds to palladium, preventing decomposition.[17] |
| Specialty Ligands | AntPhos, BI-DIME | Extremely sterically demanding aryl-alkyl couplings | Unique structures designed to inhibit side reactions like β-hydride elimination.[19] |
Q6: My reaction starts well but then stops before completion. What could be causing this catalyst deactivation?
A6: Catalyst deactivation can occur through several pathways, including the formation of inactive palladium clusters (palladium black), product inhibition, or ligand degradation.[23][24]
-
Causality: Over the course of a long reaction at high temperature, the active monoligated Pd(0) species can aggregate into inactive palladium nanoparticles or bulk metal (palladium black).[5][24] In some cases, the biaryl product itself can coordinate too strongly to the palladium center, inhibiting catalyst turnover.
-
Troubleshooting Steps:
-
Use a More Stabilizing Ligand: Ligands that bind more strongly to palladium, such as bidentate phosphines (e.g., dppf) or NHCs, can prevent aggregation and increase catalyst lifetime.[22]
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes be enough to push a stalling reaction to completion.[8]
-
Consider a Heterogeneous Catalyst: For some applications, a well-designed supported palladium catalyst can offer enhanced stability and prevent leaching or agglomeration, although the true active species may still be leached palladium.[25]
-
Key Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling using a Buchwald Pre-catalyst
-
Reagent Preparation: To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or 2-MeTHF, 5 mL).
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[26]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[26][27]
Protocol 2: Conversion of a Boronic Acid to its Pinacol Ester to Prevent Protodeboronation
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the boronic acid (1.0 equiv.), pinacol (1.1 equiv.), and toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Allow the reaction to cool to room temperature and remove the toluene under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling.[8]
References
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 14. reddit.com [reddit.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 18. reddit.com [reddit.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 27. reddit.com [reddit.com]
Technical Support Center: Activation of Less Reactive Boronic Acids for Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting strategies for activating less reactive boronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging coupling problems.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when dealing with unreactive boronic acids.
Q1: My Suzuki-Miyaura reaction is not working with a new boronic acid. What are the first things I should check?
A: When a Suzuki-Miyaura reaction fails or gives low yields, it's often due to the reactivity of the specific boronic acid. Less reactive boronic acids typically fall into two categories: sterically hindered or electron-deficient. A primary side reaction to consider is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially with electron-deficient boronic acids.[1] Start by assessing the nature of your boronic acid and then systematically check your reaction parameters: the base, the ligand, the solvent, and the integrity of your catalyst and reagents.
Q2: What makes a boronic acid "less reactive"?
A: The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two factors:
-
Steric Hindrance: Bulky groups near the boronic acid moiety (ortho-substituents) can physically block the approach of the palladium complex, slowing down the crucial transmetalation step.[2][3]
-
Electronic Effects: Electron-withdrawing groups on the aryl ring make the boronic acid more Lewis acidic but can also render it more susceptible to protodeboronation, a major decomposition pathway.[1][4] Conversely, very electron-rich boronic acids can also be challenging in some cases.
Q3: What is protodeboronation and how can I minimize it?
A: Protodeboronation is a common side reaction that plagues couplings with sensitive boronic acids, particularly electron-deficient ones.[1][4] It is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product. To minimize it:
-
Choose the right base: Use a non-nucleophilic, moderately strong base. Sometimes a weaker base like K₃PO₄ or even KF is preferable to strong hydroxides.[5]
-
Use anhydrous conditions: Water can be a proton source. Using anhydrous solvents and reagents can significantly reduce protodeboronation.[6][7]
-
Protect the boronic acid: Convert the boronic acid to a more stable form like a potassium trifluoroborate or a MIDA boronate, which slowly release the active boronic acid into the reaction mixture.[1][8][9]
Q4: When should I consider using an alternative to a boronic acid?
A: If you are consistently observing low yields due to decomposition (like protodeboronation) or if your boronic acid is difficult to handle and purify, it is highly recommended to switch to a more stable boron reagent.
-
Potassium Trifluoroborates (R-BF₃K): These are excellent alternatives. They are typically stable, crystalline solids that are resistant to protodeboronation.[8][9][10] They slowly hydrolyze under the reaction conditions to release the boronic acid for the catalytic cycle.[11]
-
MIDA Boronates: These are another class of highly stable, protected boronic acids. They are particularly well-suited for iterative cross-coupling strategies where a boronic acid needs to survive multiple reaction steps.[12][13][14]
-
Boronic Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and are often used in anhydrous coupling conditions to prevent premature decomposition.[1][4]
Troubleshooting Guides for Less Reactive Boronic Acids
This section provides detailed troubleshooting strategies for specific challenges you may encounter.
Guide 1: Overcoming Steric Hindrance
Problem: Low to no product formation when using a sterically hindered boronic acid (e.g., one with ortho-substituents).
Potential Causes:
-
Slow Transmetalation: The bulky substituents on the boronic acid and/or the aryl halide impede the formation of the diorganopalladium(II) intermediate.
-
Ineffective Ligand: The ligand on the palladium catalyst is not bulky enough to promote the formation of a reactive, monoligated palladium species, which is often necessary for hindered substrates.
Solutions and Experimental Protocols:
-
Optimize the Ligand: This is the most critical parameter for sterically hindered couplings. Switch from standard ligands like PPh₃ to bulky, electron-rich biaryl monophosphine ligands, often referred to as "Buchwald ligands".[15]
-
Recommended Ligands: XPhos, SPhos, and RuPhos are excellent starting points. They are designed to create a coordinatively unsaturated palladium center that is more accessible to hindered substrates.
-
Experimental Protocol (Ligand Screening):
-
Set up parallel reactions with your sterically hindered boronic acid (1.2 equiv.), aryl halide (1.0 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a strong, non-nucleophilic base (e.g., K₃PO₄, 2.0 equiv.) in an anhydrous solvent like toluene or dioxane.
-
To each reaction, add a different bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) with a ligand-to-palladium ratio of 2:1.
-
Degas the reaction mixtures thoroughly and heat to 80-110 °C.
-
Monitor the reactions by TLC or LC-MS to identify the most effective ligand.
-
-
-
Select a Stronger, Non-Coordinating Base: For sterically demanding substrates, common bases like Na₂CO₃ can be ineffective.[5]
-
Recommended Bases: K₃PO₄, Cs₂CO₃, or Ba(OH)₂ are often more effective.[5] They are thought to facilitate the formation of the boronate "ate" complex without strongly coordinating to the palladium center.
-
Base Selection Table:
-
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Toluene, Dioxane, DMF | Excellent choice for many hindered couplings. |
| Cs₂CO₃ | Strong | Dioxane, DMF | Often provides higher reactivity than K₂CO₃. |
| Ba(OH)₂ | Strong | DME/Water | A good alternative, particularly for aqueous systems.[5] |
| KF | Weak | Toluene, THF | Useful for substrates with base-labile functional groups.[16] |
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. If initial attempts at 80-90 °C fail, consider increasing the temperature to 100-120 °C, but be mindful of potential substrate or catalyst decomposition.
Guide 2: Activating Electron-Deficient Boronic Acids
Problem: Low yields due to the decomposition (protodeboronation) of an electron-deficient boronic acid.
Potential Causes:
-
Protodeboronation: The primary cause of failure. The electron-withdrawing groups make the carbon-boron bond more susceptible to cleavage by proton sources (e.g., water, alcohols).[1][4]
-
Homocoupling: The oxidative coupling of two boronic acid molecules can be a competing side reaction, often exacerbated by the presence of oxygen.[1][17]
Solutions and Experimental Protocols:
-
Switch to a More Stable Boron Reagent: This is the most robust solution.
-
Potassium Trifluoroborates (R-BF₃K): These reagents are significantly more stable than their boronic acid counterparts.[8][9] They act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.[11]
-
MIDA Boronates: These are exceptionally stable and can be purified by chromatography.[12][18] They require a mild aqueous base to deprotect and release the boronic acid for the coupling reaction.
-
Protocol for using Potassium Trifluoroborates:
-
Use the potassium trifluoroborate salt (1.5 equiv.), aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base like Cs₂CO₃ (3.0 equiv.).
-
A common solvent system is THF/water or dioxane/water (e.g., 10:1). The water is necessary for the hydrolysis of the trifluoroborate.[11]
-
Degas the mixture and heat to 80-100 °C.
-
-
-
Employ Anhydrous Conditions with a Soluble Base: If you must use a boronic acid or a boronic ester, eliminating water is key.
-
Recommended System: Use a boronic ester (e.g., neopentyl or pinacol ester) with the soluble, non-nucleophilic base potassium trimethylsilanolate (TMSOK) in an anhydrous ethereal solvent like THF or 2-MeTHF.[6][7][19] This system allows for a homogeneous reaction, often leading to very rapid and high-yielding couplings.[19]
-
Experimental Protocol (Anhydrous Coupling):
-
To a flame-dried flask under argon, add the boronic ester (1.2 equiv.), aryl halide (1.0 equiv.), palladium precatalyst (e.g., SPhos Pd G3, 2 mol%), and anhydrous THF.
-
Add a solution of potassium trimethylsilanolate (TMSOK, 1.5 equiv.) in THF.
-
Stir at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction. These reactions are often complete in under an hour.[6]
-
-
-
Rigorous Exclusion of Oxygen: To prevent homocoupling, ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.[1]
Visualizing the Activation Process
Understanding the catalytic cycle and the role of different reagents is crucial for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the crucial base-mediated activation of the boronic acid to form a more nucleophilic boronate "ate" complex, which then participates in the transmetalation step.[20][21][22]
Troubleshooting Flowchart for Low-Yielding Reactions
Caption: A decision-making flowchart to guide researchers in troubleshooting low-yielding Suzuki-Miyaura coupling reactions with challenging boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Arylboronic Acids
Welcome to the technical support center for the purification of arylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reagents. Here, we provide in-depth, field-proven insights into recrystallization techniques, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to troubleshoot effectively and optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude arylboronic acids?
The primary impurities in arylboronic acids are typically related to their intrinsic chemistry. The most prevalent are:
-
Boroxines (Anhydrides): Arylboronic acids are prone to dehydration, especially upon heating or prolonged storage, to form cyclic trimer anhydrides known as boroxines.[1][2] This is a reversible equilibrium, but the presence of boroxines can complicate characterization and reactivity.
-
Protodeboronation Products: This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which yields the corresponding arene and boric acid.[3][4] This decomposition pathway can be accelerated by factors like heat, moisture, and certain reaction conditions.[3][5]
-
Starting Materials and Reagents: Depending on the synthetic route (e.g., Miyaura borylation or reaction of an organometallic reagent with a borate ester), residual starting materials, catalysts, or byproducts may be present.[2][6]
Q2: Why is recrystallization the preferred method for purifying many arylboronic acids?
Recrystallization is a powerful purification technique for crystalline solids like most arylboronic acids. It leverages differences in solubility between the desired compound and impurities at different temperatures.[1] For arylboronic acids, it is particularly advantageous for two key reasons:
-
Selectivity: It effectively separates the crystalline boronic acid from soluble impurities and, often, from insoluble inorganic salts or catalyst residues (which can be removed by hot filtration).
-
Boroxine Hydrolysis: Crucially, using a solvent system containing water can shift the equilibrium from the boroxine anhydride back to the desired monomeric boronic acid, effectively purifying and recovering the target compound simultaneously.[1][7]
Q3: What is a boroxine and how does its presence affect my experiments?
A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules.[7][8] While boroxines can participate in reactions like Suzuki couplings, their presence means the actual mass of the active boronic acid is lower than weighed, leading to inaccurate stoichiometry. For assays and reactions requiring high precision, converting the boroxine back to the pure boronic acid is essential for reproducibility.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most common challenges encountered during the recrystallization of arylboronic acids in a direct question-and-answer format.
Q4: I've added hot solvent, but my compound has turned into a sticky liquid instead of dissolving. What's happening?
This phenomenon is known as "oiling out." It occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.[1] The resulting liquid is an impure molten form of your compound.
-
Causality: This often happens if the boiling point of the chosen solvent is higher than the melting point of the arylboronic acid or if an inappropriate solvent is used.
-
Solution:
-
Add a small amount of additional hot solvent to see if the oil will dissolve completely.[1]
-
If it dissolves, allow the solution to cool very slowly, perhaps even insulating the flask, to prevent the oil from forming again at a lower temperature.
-
If the oil persists, you may need to reconsider your solvent system. Try a solvent with a lower boiling point or a mixed-solvent system where the compound has slightly higher solubility.
-
Q5: I allowed my solution to cool, but no crystals have formed. What should I do?
The absence of crystal formation upon cooling is a common issue, typically pointing to one of two problems.
-
Causality & Solutions:
-
Excess Solvent: You may have added too much solvent, meaning the solution is not supersaturated even at low temperatures.[1] Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Lack of Nucleation Sites: Crystallization requires an initial nucleation event. If the flask is too clean or the cooling is too static, spontaneous nucleation may not occur. Try scratching the inside of the flask below the solvent line with a glass rod. Alternatively, add a tiny "seed" crystal from a previous pure batch.
-
Q6: My recrystallization resulted in a very low yield. How can I improve it?
A low yield is one of the most frustrating outcomes. The cause can usually be traced back to one of several steps in the process.
-
Causality & Solutions:
-
Using Too Much Solvent: This is the most common cause. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[1] Any excess will retain a significant portion of your product in the mother liquor upon cooling.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities. To prevent this, use a stemless funnel, pre-heat the funnel and filter paper, and keep the solution boiling during the filtration process.[9]
-
Inadequate Cooling: Ensure the flask is cooled sufficiently, finishing with an ice bath for at least 30 minutes to maximize precipitation.[1]
-
Excessive Washing: Washing the collected crystals is necessary to remove residual mother liquor, but using too much wash solvent or a solvent that is not ice-cold will redissolve some of your product.[1] Use a minimal amount of ice-cold solvent for washing.
-
Q7: After recrystallization, my product is still impure. What went wrong?
If impurities persist, the recrystallization conditions were not optimal for separation.
-
Causality & Solutions:
-
Cooling Too Rapidly: Crash cooling a hot, saturated solution traps impurities within the rapidly forming crystal lattice.[1] The key to high purity is slow, controlled cooling, which allows for the selective incorporation of only the desired molecules into the growing crystals. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.
-
Poor Solvent Choice: The ideal solvent should dissolve the arylboronic acid well when hot but poorly when cold, while impurities should either be insoluble when hot (for removal by filtration) or highly soluble even when cold (to remain in the mother liquor). If impurities have similar solubility profiles to your product, you may need to screen other solvent systems.[1] A mixed-solvent system can often provide the necessary selectivity.[10]
-
Persistent Boroxine: If NMR analysis shows the presence of the boroxine anhydride, recrystallizing from a solvent system containing water is the most effective way to hydrolyze it back to the pure boronic acid.[1]
-
Visual Workflow & Troubleshooting Logic
The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common problems.
Caption: General workflow for recrystallization.
Caption: Troubleshooting decision tree.
Solvent System Selection
Choosing the correct solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for the arylboronic acid—low solubility at low temperatures and high solubility at high temperatures.
| Solvent System | Characteristics & Use Cases |
| Water | Often a good choice, especially for polar arylboronic acids. Excellent for hydrolyzing boroxine impurities.[1] |
| Ethanol/Water | A versatile mixed-solvent system. Allows for fine-tuning of polarity and solubility. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists; reheat to clarify and then cool.[1] |
| Acetone/Water | Similar to ethanol/water, another viable mixed-solvent system for adjusting polarity.[1] |
| Ethyl Acetate/Hexanes | A common non-aqueous mixed-solvent system. Dissolve in hot ethyl acetate (good solvent) and add hexanes (anti-solvent) until cloudy, then proceed. Good for less polar compounds.[10] |
| Toluene | Can be effective for some arylboronic acids, particularly those that are less polar.[11] |
| Dichloromethane/Hexanes | A mixed-solvent system for compounds soluble in chlorinated solvents.[12] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from an Aqueous System
This protocol is ideal for polar arylboronic acids and those contaminated with boroxine anhydrides.
-
Dissolution: Place the crude arylboronic acid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., deionized water) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery.[1]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalyst residue) are visible, perform a hot gravity filtration. Pre-heat a stemless funnel and a new flask. Pour the hot solution through a fluted filter paper to remove the solids.[1][9]
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.[1]
-
Maximize Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold deionized water to remove any soluble impurities clinging to the crystal surfaces.[1]
-
Drying: Dry the crystals thoroughly under vacuum. An oven can be used, but ensure the temperature is well below the compound's melting or decomposition point.
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)
This method is highly effective when a single solvent does not provide the ideal solubility profile. A common example is Ethyl Acetate (solvent) and Hexanes (anti-solvent).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude arylboronic acid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Follow steps 4 through 8 from Protocol 1, using an ice-cold mixture of the solvent/anti-solvent system for the final wash.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. youtube.com [youtube.com]
Validation & Comparative
LC-MS method for monitoring 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid reactions
An In-Depth Guide to LC-MS Methodologies for Monitoring Reactions of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
Introduction: The Analytical Imperative in Modern Synthesis
In contemporary drug development, the synthesis of complex molecules relies heavily on robust and predictable chemical transformations. Boronic acids and their derivatives are cornerstone reagents, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. The target of our discussion, this compound, is a representative building block whose reaction kinetics and purity are critical for ensuring the quality and yield of the final active pharmaceutical ingredient (API).
Monitoring the consumption of this starting material and the emergence of products and impurities in real-time is not merely a quality control measure; it is fundamental to process optimization, mechanistic understanding, and ensuring process safety. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical tool for this task, offering a blend of high-resolution separation, unparalleled sensitivity, and structural confirmation.
This guide provides a comparative analysis of various LC-MS strategies for monitoring reactions involving this compound. We will delve into the inherent analytical challenges posed by boronic acids and present scientifically-grounded, field-proven methodologies to overcome them, supported by detailed experimental protocols.
The Core Challenge: The Analytical Chemistry of Boronic Acids
The unique chemical nature of boronic acids presents several analytical hurdles that must be systematically addressed during method development. Understanding these challenges is the first step toward designing a robust monitoring assay.
-
High Polarity: Boronic acids are highly polar, making them difficult to retain on traditional reversed-phase (RP) C18 columns under typical mobile phase conditions.[1] This often results in elution near or within the solvent front, leading to poor peak shape and inadequate separation from other polar reaction components.
-
Dehydration and Oligomerization: A hallmark of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium can complicate chromatography and mass spectrometry, as multiple species corresponding to a single analyte may be present, leading to confusing chromatograms and split signals.
-
Poor Ionization Efficiency: In electrospray ionization (ESI), the most common ionization source for LC-MS, boronic acids can exhibit poor ionization efficiency, limiting sensitivity.[4]
-
Hydrolysis of Boronate Esters: Many reactions utilize boronate esters (e.g., pinacol esters) which are susceptible to hydrolysis back to the boronic acid, especially under the aqueous conditions of reversed-phase chromatography.[5] A reliable method must be able to resolve the ester from the acid and potentially stabilize the ester prior to analysis.[5]
The following workflow illustrates the decision-making process for selecting an appropriate analytical strategy based on these challenges.
Caption: Workflow for selecting an LC-MS method for boronic acid analysis.
Comparative Analysis of LC-MS Strategies
We will now compare the primary methodologies for tackling boronic acid analysis. The choice between these is dictated by the specific requirements of the assay, such as the need for high throughput in reaction screening versus the need for ultimate sensitivity in impurity profiling.
Direct Analysis: Underivatized Approaches
Direct analysis is often preferred for reaction monitoring due to its speed and simplicity, as it eliminates time-consuming sample preparation steps.[3]
This is the most common and often most practical approach. The key to success lies not in a standard "plug-and-play" C18 method, but in the rational optimization of mobile phase conditions to manage the analyte's polarity and ionization.
-
Mechanism: Standard RPLC separates compounds based on hydrophobicity. To retain a polar compound like our target boronic acid, the mobile phase polarity must be maximized (i.e., highly aqueous). Additives are used to control ionization and improve peak shape.
-
Causality of Choices:
-
Column: A modern C18 column with high surface area and robust bonding (e.g., Agilent Poroshell HPH C18) provides a good starting point, offering efficiency and stability.[6]
-
Mobile Phase: Using a slightly basic mobile phase, such as 0.1% ammonium hydroxide in water, facilitates the deprotonation of the boronic acid.[6] This creates the boronate anion [B(OH)4]-, which is readily detected in negative ion mode ESI-MS.[6][7] Ammonium acetate is another effective buffer that aids separation and MS detection.[2]
-
MS Detection: Electrospray ionization in negative mode (ESI-) is crucial, as it selectively detects the deprotonated molecular ions.[6] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, filtering out chemical noise from the complex reaction matrix.[7][8]
-
HILIC is an alternative separation mode specifically designed for highly polar compounds.
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][10] A water-enriched layer forms on the stationary phase surface, and polar analytes are retained via partitioning into this layer.[11] Elution is achieved by increasing the aqueous content of the mobile phase.[12]
-
Causality of Choices:
-
Advantages: HILIC provides orthogonal selectivity to RPLC and can offer excellent retention for boronic acids without the need for ion-pairing agents. The high organic content of the mobile phase can also enhance ESI-MS sensitivity.[9]
-
Challenges: HILIC methods can sometimes suffer from longer equilibration times and may be more sensitive to the sample diluent composition compared to RPLC.
-
IPC is a technique used within an RPLC framework to enhance the retention of ionic or ionizable compounds.
-
Mechanism: An ion-pairing reagent (IPR), typically a long-chain alkyl amine or sulfonate, is added to the mobile phase.[13] The IPR has a hydrophobic tail that interacts with the stationary phase and a charged head that forms a neutral ion-pair with the oppositely charged analyte. This neutral complex is retained more strongly by the reversed-phase column.
-
Causality of Choices:
-
Advantages: Can significantly improve retention and peak shape for charged analytes.
-
Challenges for LC-MS: Most traditional IPRs (e.g., alkyl sulfonates) are non-volatile and will severely contaminate the mass spectrometer source, causing persistent background signals and ion suppression.[14] If IPC is necessary, only volatile reagents like trifluoroacetic acid (TFA) or formic acid should be considered.[15] However, strong acids like TFA are known to cause significant ion suppression in the MS source, reducing sensitivity.[15] Therefore, IPC is generally a last resort for MS-based methods.
-
Indirect Analysis: Derivatization
When the required sensitivity is beyond the limits of direct analysis, derivatization can be a powerful tool.
-
Mechanism: The boronic acid is chemically modified to create a derivative with more favorable analytical properties. This is typically done to increase hydrophobicity (for better RPLC retention) and/or to install a readily ionizable group (for enhanced MS sensitivity).[7][16]
-
Causality of Choices:
-
Common Strategy: Reaction with a diol, such as N-methyliminodiacetic acid (MIDA), forms a stable boronate ester.[16] This "protects" the reactive boronic acid group, prevents boroxine formation, and can significantly improve chromatographic behavior and ionization efficiency.
-
Advantages: Can increase sensitivity by orders of magnitude, enabling trace-level quantification of boronic acids as impurities.[7][16]
-
Disadvantages: Adds an extra step to sample preparation, which reduces throughput and can introduce variability. The derivatization reaction itself must be high-yielding and reproducible.
-
Quantitative Comparison of Methodologies
| Feature | RPLC (Optimized) | HILIC | Ion-Pair (MS-Compatible) | Derivatization |
| Principle | Hydrophobic Interaction | Hydrophilic Partitioning | Ion-Pairing & Hydrophobic | Hydrophobic Interaction |
| Throughput | High[2] | Medium | Medium | Low |
| Sensitivity | Good to Excellent[6] | Good to Excellent[9] | Moderate (Ion Suppression)[15] | Highest[16] |
| Complexity | Low to Medium | Medium | High (MS Contamination Risk)[14] | High |
| Robustness | High | Medium | Low to Medium | Medium |
| Best For | Routine Reaction Monitoring | Polar Analytes, Orthogonal Method | When RPLC/HILIC fail | Trace Impurity Analysis |
Experimental Protocols
The following protocols are provided as robust starting points for monitoring a reaction involving this compound.
Protocol 1: High-Throughput UPLC-MS/MS Method (Direct Analysis)
This method is optimized for rapid and reliable monitoring of reactant consumption and product formation.
Caption: Sample preparation workflow for reaction monitoring.
1. Sample Preparation:
-
At specified time points, withdraw a 20 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to 980 µL of acetonitrile (ACN) in a 1.5 mL autosampler vial. This 1:50 dilution stops the reaction and precipitates many salts.[17]
-
Cap the vial and vortex thoroughly for 10 seconds.
-
If necessary, centrifuge or filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before placing it in the autosampler.
2. UPLC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Agilent Poroshell HPH C18, 2.7 µm, 2.1 x 100 mm[6]
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) % B 0.0 5 0.5 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
-
MS System: SCIEX Triple Quadrupole or equivalent
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V[6]
-
Source Temperature: 500 °C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1 (Nebulizer): 50 psi
-
Ion Source Gas 2 (Heater): 50 psi
-
-
MRM Transitions: (Values are hypothetical and must be optimized by infusing the pure standard)
-
Analyte: this compound (MW: 241.05)
-
Precursor Ion (Q1): m/z 239.9 (accounting for chlorine isotope and deprotonation)
-
Product Ion (Q3): To be determined (e.g., m/z 195.9, corresponding to a characteristic fragment)
-
Dwell Time: 50 ms
-
3. Data Analysis:
-
Integrate the peak area of the MRM transition corresponding to the analyte at each time point.
-
Plot the peak area against reaction time to generate a kinetic profile of reactant consumption.
-
Simultaneously monitor for the appearance of product MRM transitions to track reaction progress.
Protocol 2: High-Sensitivity Method via Derivatization with MIDA
This protocol is for instances where trace-level quantification is necessary, such as determining residual starting material at the end of a reaction.
1. Derivatization & Sample Preparation:
-
Prepare a derivatization reagent solution of N-methyliminodiacetic acid (MIDA) and a suitable condensing agent (e.g., DCC) in aprotic solvent (e.g., DMSO).
-
Quench a 20 µL aliquot of the reaction mixture in 480 µL of the derivatization reagent solution.
-
Allow the reaction to proceed for 15 minutes at room temperature.[16]
-
Stop the derivatization by diluting the mixture 1:10 with 50:50 ACN:Water.
-
Filter and inject.
2. LC-MS Conditions:
-
LC System & Column: Same as Protocol 1.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient must be developed to separate the more hydrophobic MIDA-ester derivative.
-
MS Detection: ESI in Positive Mode , monitoring for the [M+H]+ adduct of the derivatized analyte.
Justification: The MIDA derivative is significantly less polar and will be well-retained on a C18 column. It is also more amenable to positive mode ionization, which can provide a significant sensitivity boost. This method trades the speed of Protocol 1 for substantially lower detection limits.[7][16]
Conclusion: A Strategy-Driven Approach to Reaction Monitoring
There is no single "best" LC-MS method for monitoring reactions of this compound. The optimal choice is a function of the analytical objective. For routine, high-throughput reaction monitoring where speed and simplicity are paramount, a direct UPLC-MS/MS method using a C18 column with a basic mobile phase (Protocol 1) is the authoritative and field-proven choice. It directly addresses the challenges of polarity and ionization with minimal sample handling. When the analytical question shifts to trace-level quantification for impurity profiling or final API release testing, the increased sensitivity afforded by a derivatization strategy may be warranted, despite the additional complexity.
By understanding the underlying chemical challenges and the causality behind each methodological choice, researchers and drug development professionals can confidently select, develop, and validate LC-MS methods that provide accurate, reliable, and actionable data to drive projects forward.
References
- 1. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of Synthesized 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
Introduction: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid, a versatile building block in medicinal chemistry, stringent purity control is paramount. Even minute impurities can lead to unforeseen side reactions, alter biological activity, and introduce toxicity, thereby jeopardizing patient safety and the integrity of clinical outcomes.[][2] This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of synthesized this compound, offering researchers and drug development professionals a framework for selecting the most appropriate techniques for their specific needs.
The synthesis of this compound, often involving steps like Grignard reactions or lithiation followed by quenching with a borate ester, can introduce a variety of impurities.[3][4] These can include starting materials, by-products from side reactions, and degradation products. A thorough purity assessment, therefore, requires a multi-pronged analytical approach to detect, identify, and quantify these potential contaminants.
Comparative Analysis of Key Analytical Methodologies
A holistic purity assessment of this compound necessitates the use of orthogonal analytical techniques that provide complementary information. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
Data Summary: Performance Comparison of Analytical Techniques
| Analytical Technique | Principle | Information Provided | Sensitivity | Specificity | Throughput | Primary Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | Quantitative purity, detection of UV-active impurities. | High (ppm level) | Moderate to High | High | Routine quality control, purity determination, and quantification of known impurities. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis.[5][6] | Identification of unknown impurities, confirmation of molecular weight. | Very High (ppb to ppt level)[][8] | Very High | Moderate | Impurity profiling, identification of degradation products, and trace analysis. |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field.[9][10] | Structural elucidation, confirmation of the desired product, and detection of structural isomers. | Moderate | High | Low | Structural verification and identification of major impurities. |
| qNMR | Quantitative NMR.[11] | Absolute purity determination without the need for a reference standard of the analyte. | Moderate | High | Low | Absolute purity assignment of reference standards. |
| GC-MS | Separation of volatile compounds followed by mass analysis.[12][13] | Analysis of volatile impurities and residual solvents. | High | High | Moderate | Detection of residual solvents and volatile organic impurities. |
| Elemental Analysis (CHNS) | Combustion of the sample to determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.[14][15] | Confirmation of elemental composition. | Low | Low | Low | Verification of the empirical formula. |
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of purity assessment, the following detailed protocols are provided. The choice of method should be guided by the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity characterization.
Visualizing the Purity Assessment Workflow
Caption: A typical workflow for the purity assessment of a synthesized API.
Detailed Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify known impurities.
Rationale: HPLC is a robust and widely used technique for the quality control of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[16] A reversed-phase method is typically suitable for the analysis of aromatic boronic acids.[17]
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine the purity. For quantification of specific impurities, use certified reference standards to create a calibration curve.
Detailed Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify unknown impurities and confirm the molecular weight of the synthesized product.
Rationale: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity profiling.[5][18]
Step-by-Step Methodology:
-
LC System: Utilize the same HPLC conditions as described in Protocol 1 to ensure chromatographic consistency.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated to ensure optimal ionization of the parent compound and any potential impurities.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight of the product and potential impurities (e.g., m/z 100-1000).
-
Data Acquisition: Acquire data in both full scan mode for impurity identification and, if necessary, in tandem MS (MS/MS) mode to obtain structural information about the impurities.
-
Data Analysis: Extract the mass spectra of the main peak and any impurity peaks. Use the accurate mass data to propose elemental compositions for unknown impurities.
Visualizing the Analytical Techniques
References
- 2. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 18. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Beyond the Standard: A Comparative Guide to Alternative Reagents for the Suzuki Coupling of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
An In-Depth Technical Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of complex biaryl structures, prevalent in many pharmaceutical agents, is unparalleled.[3][4][5] The reagent 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid represents a common building block, featuring an electron-deficient aryl chloride and a sterically demanding amide group. While effective, challenges associated with this and similar substrates—such as slow oxidative addition of the aryl chloride and potential instability of the boronic acid—necessitate a deeper understanding of alternative reagents to optimize reaction outcomes.
This guide provides a comparative analysis of alternative boron reagents, coupling partners, and catalytic systems pertinent to the Suzuki coupling of substrates like this compound. We will explore the causality behind experimental choices and provide data-driven comparisons to empower researchers in drug discovery and process development.
The Boron Reagent: Alternatives to Boronic Acids
The choice of the organoboron nucleophile is critical. While boronic acids are the most common, their limitations, such as a propensity for protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), can complicate stoichiometry and reduce yields.[6][7]
Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are crystalline, free-flowing solids that offer a significant advantage in stability.[6] They are remarkably stable to air and moisture, simplifying handling and storage.[8][9] The tetracoordinate boron center is less susceptible to protodeboronation, a common side reaction with boronic acids under harsh conditions.[6]
Key Advantages:
-
Enhanced Stability: Stable to air, moisture, and many reagents, allowing for functional group manipulation on the molecule while retaining the C-B bond.[8][9]
-
Ease of Handling: Crystalline solids that are easier to purify and weigh accurately compared to boronic acids, which can exist in equilibrium with their boroxine anhydrides.[6]
-
Reactivity: Can be highly effective, sometimes superior to boronic acids, especially for electron-poor or sterically hindered systems where boronic acid homocoupling can be a problem.[8]
Boronate Esters (e.g., Pinacol, MIDA Esters)
Boronate esters, particularly those derived from pinacol, are another popular alternative. They are generally more stable than the corresponding boronic acids and are easily purified by chromatography.[7][10]
-
Pinacol Esters (Bpin): Widely used due to their stability and the ease of their preparation via the Miyaura borylation.[7] However, their steric bulk can sometimes hinder the transmetalation step, requiring more forcing conditions.[10]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, benchtop-stable solids that are compatible with a wide range of reaction conditions, including chromatography.[11] They act as a "slow-release" form of the boronic acid under basic aqueous conditions, which can be advantageous for sensitive substrates.[11]
Performance Comparison of Boron Reagents
The selection of the boron reagent directly impacts reaction efficiency, stability, and cost.
| Reagent Type | Key Advantages | Key Disadvantages | Typical Application |
| Boronic Acid | High atom economy, commercially available, generally high reactivity.[7] | Prone to protodeboronation and boroxine formation, can be difficult to purify.[6][7] | Standard, well-behaved couplings. |
| Organotrifluoroborate | Excellent air and moisture stability, crystalline, easy to handle, avoids homocoupling.[6][8] | Requires fluoride for activation, lower atom economy than boronic acids. | Couplings with sensitive functional groups or when boronic acid is unstable. |
| Pinacol Boronate Ester | Good stability, amenable to purification, widely accessible via Miyaura borylation.[7] | Steric bulk can slow transmetalation, added cost of the diol reagent.[8][10] | Multi-step synthesis where the boron moiety is installed early. |
| MIDA Boronate | Exceptional stability (chromatography, etc.), "slow-release" of boronic acid.[11] | Requires a deprotection step (hydrolysis) for reaction to occur. | Synthesis of complex molecules requiring robust protecting groups for the boron moiety. |
The Electrophilic Partner & Catalytic System
The structure of this compound features an aryl chloride, which is notoriously less reactive in Suzuki couplings than the corresponding bromide or iodide due to the strength of the C-Cl bond.[12][13] Overcoming this challenge requires careful selection of the palladium catalyst and ligands.
Reactivity of Aryl Halides
The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) center.[1] The reactivity order is well-established: I > Br > OTf >> Cl .[12][14] Consequently, coupling an aryl chloride requires a more active catalytic system than for an aryl bromide.
Modern Catalytic Systems for Aryl Chlorides
Standard catalysts like Pd(PPh₃)₄ often fail or give low yields with challenging aryl chlorides.[15] The breakthrough in this area came with the development of bulky, electron-rich ligands that accelerate both the oxidative addition and the subsequent reductive elimination steps.[16][17]
-
Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have become the gold standard for coupling sterically hindered and electron-deficient aryl chlorides.[2][18] They stabilize the monomeric Pd(0) species, promoting high catalytic activity.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, exhibiting high efficiency for Suzuki couplings of aryl chlorides, even at low catalyst loadings.[19][20]
-
Palladacycle Precatalysts: These are air-stable Pd(II) precursors that readily generate the active Pd(0) catalyst under the reaction conditions, offering convenience and reproducibility.[2][21]
Experimental Protocols & Data
Protocol: General Procedure for Suzuki Coupling of an Aryl Chloride
This protocol is a representative example for coupling a challenging aryl chloride with a boronic acid using a modern catalytic system.
Reagents & Equipment:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (or alternative, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or 2-MeTHF)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl chloride, the boronic acid reagent, the base, and the palladium precatalyst.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[18]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C for aryl chlorides) for the specified time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield the final product.
Comparative Experimental Data
The following table summarizes representative data for the coupling of various aryl chlorides, illustrating the impact of the ligand and reaction conditions.
| Aryl Halide | Boron Reagent | Catalyst / Ligand | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene | 100 / 2 | 98 | [16] |
| 2-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Dioxane | 80 / 24 | 93 | [17] |
| 4-Chlorobenzonitrile | Phenylboronic Acid | Pd/C | K₂CO₃ / DMA-H₂O | 150 / 0.25 (MW) | 95 | [15] |
| 2,6-Dimethylchlorobenzene | Phenylboronic Acid | Pd(OAc)₂ / IPr* | K₃PO₄ / Dioxane | 80 / 24 | 96 | [20] |
| 4-Chloroanisole | Potassium Phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ / THF-H₂O | 80 / 16 | 95 | [8] |
Note: This data is compiled from various sources to illustrate trends and is not from a single head-to-head study.
Visualizing the Process: Mechanisms and Workflows
A clear understanding of the reaction mechanism and experimental sequence is vital for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
A systematic workflow ensures reproducibility and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 21. thieme-connect.com [thieme-connect.com]
A Senior Application Scientist's Guide to Palladium Ligand Efficacy in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of a palladium ligand is a critical determinant for the success of cross-coupling reactions. The ligand, a seemingly small component of the catalytic system, wields immense influence over reaction efficiency, substrate scope, and overall robustness. This guide provides an in-depth, objective comparison of the efficacy of various palladium ligands in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The insights herein are grounded in experimental data to empower you to make informed decisions for your synthetic challenges.
The Decisive Role of the Ligand: A Mechanistic Perspective
Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Buchwald-Hartwig), and reductive elimination. The ligand, which coordinates to the palladium center, modulates the electronic and steric environment of the catalyst, thereby influencing the kinetics and thermodynamics of each step.
Key Ligand Properties Influencing Catalysis:
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition of the aryl halide.
-
Steric Bulk: Sterically demanding ligands promote the formation of monoligated palladium species, which are often more catalytically active. Bulky ligands also facilitate the final reductive elimination step, which is crucial for the formation of sterically hindered products. Key metrics used to quantify steric bulk include the Tolman cone angle (θ) and the percent buried volume (%Vbur) .[1][2]
-
Bite Angle: For bidentate ligands, the P-Pd-P bond angle, known as the bite angle, significantly impacts the geometry of the catalytic complex and can influence the rates of both oxidative addition and reductive elimination.[3][4][5] Larger bite angles are often beneficial for reductive elimination.[6]
This guide will delve into the practical implications of these properties by comparing two major classes of ligands: phosphine ligands , particularly the versatile Buchwald biaryl phosphine ligands, and N-heterocyclic carbenes (NHCs) .
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of ligand is critical, especially when dealing with challenging substrates like aryl chlorides or sterically hindered coupling partners.
Comparative Performance of Ligands in Suzuki-Miyaura Coupling
The following table summarizes the performance of representative phosphine and NHC ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, providing a snapshot of their relative activities.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [7] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 95 | [7] | |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 97 | [7] | |
| NHCs | IPr | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 16 | 92 | [8] |
| SIMes | 4-Chlorotoluene | Phenylboronic acid | 2.0 (Pd) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | [8] |
Analysis and Causality:
-
Buchwald Ligands (SPhos, XPhos, RuPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for the coupling of challenging aryl chlorides.[7] Their steric bulk promotes the formation of the active monoligated Pd(0) species and accelerates reductive elimination. The electron-donating nature of these ligands facilitates the oxidative addition of the C-Cl bond. SPhos, with its dicyclohexylphosphino group and methoxy-substituted biphenyl backbone, often shows exceptional activity even at room temperature.[7]
-
N-Heterocyclic Carbenes (NHCs) (IPr, SIMes): NHCs are strong σ-donors, which makes them excellent ligands for activating aryl chlorides.[9] The strong Pd-NHC bond contributes to the high stability of the catalyst. However, in some cases, the very stability of the Pd-NHC bond can slow down the reductive elimination step compared to the more fluxional phosphine ligands.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid, which can be adapted for ligand screening.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Ligand (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, palladium(II) acetate, ligand, and potassium phosphate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Ligand Selection in Suzuki-Miyaura Coupling
References
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the bite angle of diphosphane ligands on activity and selectivity in palladium-catalyzed cross-coupling (1998) | Mirko Kranenburg | 84 Citations [scispace.com]
- 5. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. previous.scientia.report [previous.scientia.report]
- 9. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid versus Boronic Esters in Suzuki-Miyaura Coupling
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, robustness, and scalability of this transformation. This guide provides a comprehensive, data-driven comparison of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid with its corresponding boronic esters, namely the pinacol and N-methyliminodiacetic acid (MIDA) esters. Our objective is to furnish researchers with the technical insights and practical data necessary to make informed decisions in their synthetic endeavors.
The Reactivity-Stability Dilemma: A Fundamental Trade-Off
At the heart of the choice between a boronic acid and its ester derivatives lies a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki-Miyaura couplings.[3]
Conversely, boronic esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[4] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[5] This stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications. A more recent and highly promising class of boronic esters is the MIDA boronates, which exhibit exceptional stability to a wide range of reaction conditions and are amenable to iterative cross-coupling strategies.[6][7] The trade-off for this enhanced stability is generally a lower intrinsic reactivity compared to the parent boronic acid, often requiring an initial hydrolysis step to release the more active boronic acid in situ.[8]
Experimental Benchmark: Coupling with a Deactivated Aryl Chloride
To provide a tangible comparison, we will consider a challenging Suzuki-Miyaura coupling reaction between our boron reagents and a deactivated aryl chloride, 4-chloroanisole. The chloro-substituent and the electron-donating methoxy group make this substrate notoriously difficult to couple, thus amplifying the differences in performance between our boron compounds.
Experimental Workflow
The general workflow for our comparative study is outlined below. This process involves the parallel execution of the Suzuki-Miyaura coupling under identical conditions for each of the three boron reagents.
Caption: Comparative Suzuki-Miyaura Coupling Workflow.
Performance Data Summary
The following table summarizes the expected experimental outcomes for the coupling of 4-chloroanisole with this compound and its pinacol and MIDA esters. These projections are based on established principles of reactivity and stability.
| Parameter | This compound | Pinacol Ester Derivative | MIDA Ester Derivative |
| Reaction Time | 4-6 hours | 12-18 hours | 18-24 hours |
| Expected Yield | 65-75% | 80-90% | 85-95% |
| Stability (Shelf-life) | Moderate; susceptible to dehydration and protodeboronation | High; generally stable solid | Very High; exceptionally stable solid |
| Handling | Requires careful handling, preferably under inert atmosphere for long-term storage | Easy to handle, bench-stable | Easy to handle, bench-stable |
| Key Consideration | Higher reactivity can lead to faster conversions, but instability may lower isolated yields due to decomposition. | Slower reaction rates are compensated by higher stability, leading to more reproducible and often higher yields. | The "slow-release" of the boronic acid minimizes side reactions, making it ideal for challenging couplings and iterative synthesis.[9] |
Mechanistic Insights: The "Why" Behind the Results
The observed differences in performance can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle and the primary decomposition pathway of protodeboronation.
The Catalytic Cycle: A Tale of Two Pathways
The base plays a crucial role in the transmetalation step, and two primary pathways are generally considered: the "boronate" pathway and the "hydroxide" pathway.[10]
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium(II) halide complex.
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.
Boronic esters, particularly MIDA esters, are believed to primarily undergo hydrolysis to the corresponding boronic acid before entering the catalytic cycle, although direct transmetalation from some esters is also possible.[8] The slow, controlled release of the boronic acid from MIDA esters is a key advantage, as it maintains a low concentration of the highly reactive species, thereby minimizing side reactions.[9]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. nbinno.com [nbinno.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to the X-ray Crystallographic Analysis of Substituted Phenylboronic Acid Derivatives
Substituted phenylboronic acids are a cornerstone of modern chemistry, playing pivotal roles in everything from Suzuki-Miyaura cross-coupling reactions to the development of novel therapeutics and sensors.[1] The three-dimensional arrangement of these molecules in the solid state, dictated by subtle intermolecular forces, profoundly influences their physical and chemical properties. X-ray crystallography stands as the definitive technique for elucidating these intricate structures, providing invaluable insights for researchers, scientists, and drug development professionals.[2][3]
This guide offers an in-depth comparison of the crystallographic behavior of various substituted phenylboronic acid derivatives, supported by experimental data. We will explore how different substituents steer crystal packing and provide a detailed, field-proven protocol for obtaining high-quality single-crystal X-ray diffraction data.
The Impact of Substitution on Crystal Packing: A Comparative Overview
A central theme in the crystallography of phenylboronic acids is their propensity to form hydrogen-bonded dimers.[4][5] However, the introduction of substituents onto the phenyl ring can dramatically alter this fundamental motif, leading to a fascinating array of supramolecular structures.[6] The position and nature of the substituent are key determinants of the final crystal architecture.
Ortho-substitution, in particular, exerts a profound steric and electronic influence, often disrupting the typical dimer formation observed in the parent phenylboronic acid.[4][5][7] For instance, the presence of bulky ortho-substituents can favor the formation of monomeric structures or lead to different hydrogen-bonding patterns, such as infinite ribbons.[4][8][9]
Below is a comparative table summarizing the crystallographic outcomes for a selection of substituted phenylboronic acid derivatives as reported in the literature. This data highlights the structural diversity achievable through synthetic modification.
| Phenylboronic Acid Derivative | Crystallization Solvent(s) | Crystal System | Space Group | Key Structural Features | Reference |
| Parent Phenylboronic Acid | Not Specified | Monoclinic | C2/c | Forms hydrogen-bonded dimers which further interact with four other dimers.[5] | [5] |
| ortho-Bromophenylboronic Acid | Not Specified | Not Specified | Not Specified | Forms dimeric units interconnected to form infinite ribbons.[4] | [4] |
| ortho-Phenylphenylboronic Acid | Not Specified | Triclinic | P-1 | Also forms ribbons of dimer units.[4] | [4] |
| Pentamethylphenylboronic Acid | Not Specified | Not Specified | Not Specified | Forms dimers, but with only one hydrogen bond connecting the dimeric units within ribbons, supplemented by an OH–π interaction.[4] | [4] |
| 2,6-Dimethoxyphenylboronic Acid (Polymorph 1) | Not Specified | Not Specified | Not Specified | Exhibits a monomeric packing as the dominant structural motif.[6][8] | [6][8] |
| 2,6-Diethoxyphenylboronic Acid (Polymorph 1) | Not Specified | Not Specified | Not Specified | Also shows a monomeric packing motif.[6][8] | [6][8] |
| 2-Isobutoxy-6-methoxyphenylboronic Acid | Not Specified | Not Specified | Not Specified | Unprecedented packing with monomers as the dominant structural motif.[6][8] | [6][8] |
| 4-Carboxyphenylboronic Acid Derivatives | Not Specified | Not Specified | Not Specified | The carboxylic group's rotation from the benzene ring plane varies (13.83–26.44°).[10] | [10] |
| 4-Chlorophenylboronic Acid (in co-crystal) | Water, Ethanol, Methanol | Triclinic | P-1 | Forms typical R22(8) homodimers.[11] | [11] |
Note: The detailed crystallization conditions are often complex and proprietary to the specific research. The solvents mentioned represent common choices for this class of compounds.
Experimental Workflow: From Powder to Structure
The journey from a synthesized phenylboronic acid derivative to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. The following protocol outlines a robust and self-validating workflow.
Caption: A generalized workflow for the X-ray crystallographic analysis of substituted phenylboronic acid derivatives.
Step-by-Step Experimental Protocol
-
Crystal Growth: The Critical First Step
-
Rationale: The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.
-
Protocol:
-
Dissolve the purified phenylboronic acid derivative in a suitable solvent or solvent mixture to near saturation. Common solvents include water, ethanol, methanol, and their mixtures.[11][12] The choice of solvent is critical and often requires screening.
-
Employ a slow evaporation technique by covering the vial with a perforated film or by placing it in a larger, sealed container with a more volatile anti-solvent.[13] This gradual increase in concentration promotes the formation of well-ordered crystals.
-
Once crystals have formed, carefully examine them under a microscope. Select a crystal with well-defined faces, sharp edges, and no visible defects, typically in the 0.1 to 0.5 mm size range.[13]
-
-
-
Data Collection: Capturing the Diffraction Pattern
-
Rationale: This step involves irradiating the crystal with X-rays and recording the resulting diffraction pattern, which contains information about the crystal's internal structure.[14]
-
Protocol:
-
Mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant oil.[13]
-
Place the mounted crystal on the diffractometer and cool it to a low temperature (typically 100 K) using a stream of cold nitrogen gas.[13] This minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Utilize a single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation).[13]
-
Collect a series of diffraction images as the crystal is rotated through various angles.[13] This ensures that a comprehensive dataset of reflections is measured.
-
-
-
Structure Solution and Refinement: From Data to a 3D Model
-
Rationale: The collected diffraction data is processed to determine the arrangement of atoms within the crystal lattice. This is an iterative process of building a model and refining it against the experimental data.
-
Protocol:
-
Process the raw diffraction images to integrate the reflection intensities and apply necessary corrections (e.g., for absorption).
-
Solve the "phase problem" to obtain an initial electron density map. For small molecules like phenylboronic acid derivatives, direct methods are typically successful.
-
Build an initial atomic model into the electron density map.
-
Refine the model using least-squares techniques to improve the agreement between the calculated and observed diffraction data.[15] This involves adjusting atomic positions, and thermal displacement parameters.
-
Validate the final structure using established crystallographic metrics to ensure its quality and accuracy.
-
-
Conclusion
The crystallographic analysis of substituted phenylboronic acid derivatives reveals a rich and complex world of supramolecular chemistry. The choice of substituent profoundly influences the resulting solid-state architecture, a critical consideration for crystal engineering and the design of materials with specific properties. By following a meticulous experimental workflow, from crystal growth to structure refinement, researchers can unlock the precise three-dimensional structures of these versatile molecules, paving the way for further innovation in chemistry, materials science, and drug discovery.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.unimi.it [sites.unimi.it]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of both groundbreaking discovery and unwavering safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid, ensuring the safety of laboratory personnel and the protection of our environment. This compound, while integral to many research applications, requires careful handling from acquisition to disposal due to its potential hazards.
Immediate Safety Considerations: The First Line of Defense
Engineering Controls are Paramount: All handling and disposal activities involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][3] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[4]
Personal Protective Equipment (PPE) is Non-Negotiable: The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[2][5] | To protect eyes from contact with dust or splashes, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are required. Consider double-gloving for added protection.[3][4] | To prevent skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4] | To protect skin from accidental spills and contact. |
| Respiratory Protection | If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2][4] | To prevent irritation of the respiratory tract. |
The Disposal Protocol: A Step-by-Step Operational Plan
The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or poured down the drain.[3][6]
Step 1: Waste Segregation - The Foundation of Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7] this compound falls into the category of halogenated organic waste .[8][9]
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[3] These containers must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.[10] Avoid using metal containers, as some halogenated solvents can produce acids that corrode metal.[11]
-
Incompatible Materials: Never mix this compound with strong acids, bases, or oxidizing agents.[12] Keep it separate from non-halogenated solvent waste.[8][13]
Step 2: Labeling - Clarity for Compliance and Safety
Accurate and thorough labeling is a regulatory requirement and a critical safety measure.[14][15]
-
Hazardous Waste Label: The container must be clearly marked with the words "Hazardous Waste".[3][16]
-
Full Chemical Name: Include the full chemical name: "this compound". Do not use abbreviations.[8]
-
Hazard Identification: The label should also indicate the primary hazards (e.g., Irritant).[16]
Step 3: Solid Waste Disposal
Contaminated solid materials must be disposed of as hazardous waste.[3] This includes:
-
Gloves
-
Weighing papers
-
Bench paper/absorbent pads
-
Contaminated vials or other disposable labware
Place these items in the designated solid halogenated hazardous waste container.[3]
Step 4: Liquid Waste Disposal
Solutions containing this compound, including reaction mixtures and rinsates from cleaning glassware, must be collected as liquid hazardous waste.
-
Collection: Collect all liquid waste in a designated, labeled, and sealable container for halogenated organic liquids.[8]
-
Container Fullness: Do not overfill waste containers. A good practice is to fill them to no more than 90% of their capacity to allow for expansion and prevent spills.[10][17]
Step 5: Decontamination of Glassware
Thorough decontamination of glassware is essential before it can be reused or disposed of.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This initial rinsate is considered hazardous and must be collected in the halogenated liquid waste container.
-
Secondary Decontamination: A wash with a basic solution can help convert residual boronic acid to a more water-soluble boronate salt.[3] This rinsate should also be collected as hazardous waste.
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[3]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 6: Disposal of Empty Containers
Even "empty" containers can retain chemical residues and must be handled with care.
-
Triple Rinsing: The original container of this compound must be triple-rinsed with a suitable solvent.[18]
-
Rinsate Collection: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste.[18]
-
Container Defacing: After thorough rinsing and air-drying, the label on the container should be defaced or removed to prevent reuse for other purposes.[13] The container can then be disposed of according to your institution's guidelines for chemically contaminated glass or plastic.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: A flowchart illustrating the proper disposal procedure for waste generated from this compound.
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or exposure, immediate and correct action is critical to minimize harm.
Spill Response
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[2]
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills (outside a fume hood or large volume):
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1][5]
Regulatory Compliance: Adherence to Standards
The disposal of hazardous waste is regulated by various governmental bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[15][19] Key aspects of compliance include:
-
Waste Accumulation: Laboratories are typically designated as Satellite Accumulation Areas (SAAs), where hazardous waste can be stored at or near the point of generation.[7][16] There are limits on the volume of waste that can be accumulated and the duration of storage.[7]
-
Documentation: Maintain accurate records of the hazardous waste generated, including the chemical composition and quantity.[15]
-
Training: All personnel handling hazardous waste must receive appropriate training on safe handling and emergency procedures.[14]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. laballey.com [laballey.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. keyorganics.net [keyorganics.net]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 15. danielshealth.com [danielshealth.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
